molecular formula C11H22N2O2 B562592 (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate CAS No. 194032-32-1

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B562592
CAS No.: 194032-32-1
M. Wt: 214.309
InChI Key: GDTFCUXOVITPHU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 194032-32-1

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of pharmaceutically active compounds, most notably the Rho-kinase (ROCK) inhibitor, Ripasudil (K-115). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 194032-32-1
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.30 g/mol [2]
Appearance Solid[1]
Boiling Point 288.3 ± 23.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
InChI Key GDTFCUXOVITPHU-VIFPVBQESA-N[1]
Purity >98% is commercially available[3]

Synthesis and Experimental Protocols

A practical and established method for the synthesis of this compound involves the intramolecular Fukuyama-Mitsunobu cyclization.[4][5] This approach utilizes a commercially available chiral starting material, (S)-2-aminopropan-1-ol, to construct the chiral 1,4-diazepane ring system.[4][5]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process that creates the core diazepane structure with the required stereochemistry.

G A Commercially Available (S)-2-aminopropan-1-ol B Protection and Functional Group Interconversion A->B C Formation of N-nosyl diamino alcohol B->C D Intramolecular Fukuyama-Mitsunobu Cyclization C->D E Deprotection and Boc Protection D->E F (S)-Tert-butyl 3-methyl- 1,4-diazepane-1-carboxylate E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol for a Related Synthesis Step

While a detailed, step-by-step protocol for the entire synthesis is proprietary and found within patent literature, the following protocol describes the use of this compound in the subsequent step to synthesize a precursor to the Rho-kinase inhibitor K-115. This provides insight into the handling and reactivity of the title compound.

Reaction: Coupling of this compound with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.[6]

  • Materials:

    • This compound (2.76 kg, 12.9 mol)

    • Triethylamine (2.97 kg, 29.3 mol)

    • Acetonitrile (45.2 kg)

    • 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (3.30 kg, 11.7 mol)

    • Ice bath

    • Argon atmosphere

  • Procedure:

    • A solution of this compound and triethylamine in acetonitrile is prepared.

    • The solution is cooled using an ice bath under an argon atmosphere.

    • 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride is added to the cooled solution.

    • The reaction vessel is washed with additional acetonitrile (6.45 kg).

    • The resulting mixture is stirred for two hours while maintaining the ice cooling.[6]

Role in Drug Development

This compound serves as a crucial building block in the synthesis of the Rho-kinase (ROCK) inhibitor Ripasudil (formerly K-115).[4][5] ROCK inhibitors are a class of drugs that target the Rho-associated protein kinase, which plays a significant role in various cellular functions, including cytoskeletal rearrangement and cell movement.

Synthesis of Ripasudil (K-115)

The synthesis of Ripasudil involves the coupling of the deprotected form of this compound with a sulfonylated isoquinoline moiety. The tert-butoxycarbonyl (Boc) group on the diazepane is a protecting group that is removed to allow for the subsequent reaction.

G cluster_0 Intermediate Synthesis cluster_1 Final Drug Synthesis A (S)-Tert-butyl 3-methyl- 1,4-diazepane-1-carboxylate B Deprotection (Removal of Boc group) A->B C Coupling with Sulfonylated Isoquinoline Moiety B->C D Ripasudil (K-115) C->D

Caption: Logical relationship in the synthesis of Ripasudil (K-115).

The Rho/ROCK Signaling Pathway

Ripasudil, the final product derived from the title compound, exerts its therapeutic effect by inhibiting the Rho/ROCK signaling pathway. This pathway is a key regulator of cellular processes and its dysregulation is implicated in various diseases. In the context of glaucoma, for which Ripasudil is used, the inhibition of ROCK leads to a decrease in intraocular pressure.

The signaling cascade begins with the activation of the small GTPase, Rho. Activated Rho then binds to and activates Rho-kinase (ROCK). ROCK, a serine/threonine protein kinase, subsequently phosphorylates various downstream effectors, leading to cellular responses such as cytoskeletal rearrangement.[7] Ripasudil acts as a direct inhibitor of ROCK, thereby preventing these downstream events.

G Rho_GDP Rho-GDP (Inactive) Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Activation ROCK Rho-kinase (ROCK) Rho_GTP->ROCK Activation Downstream Downstream Effectors ROCK->Downstream Phosphorylation Response Cellular Responses (e.g., Cytoskeletal Rearrangement) Downstream->Response Ripasudil Ripasudil (K-115) Ripasudil->ROCK Inhibition

Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of Ripasudil.

Conclusion

This compound is a valuable chiral intermediate with a confirmed role in the synthesis of the Rho-kinase inhibitor Ripasudil. Its stereospecific synthesis is crucial for the efficacy of the final drug product. This guide has provided an overview of its properties, synthesis, and its pivotal role in the development of novel therapeutics, offering a foundational resource for researchers in the field.

References

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate in the development of the Rho-kinase (ROCK) inhibitor, K-115 (Ripasudil). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the context of drug development, with a focus on the Rho-kinase signaling pathway.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 214.30 g/mol [1]
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Appearance Solid[2]
CAS Number 194032-32-1[1]

Synthesis of this compound

A practical and established method for the synthesis of this compound involves an intramolecular Fukuyama-Mitsunobu cyclization. The synthesis starts from the commercially available (S)-2-aminopropan-1-ol. Below is a detailed experimental protocol based on reported synthetic routes.

Experimental Protocol

Starting Material: (S)-(+)-2-amino-1-propanol

Overall Yield: Approximately 45.2%

Optical Purity: 99.9% ee

Step 1: Nosylation of (S)-2-aminopropan-1-ol

  • Dissolve (S)-2-aminopropan-1-ol in a suitable solvent such as acetonitrile.

  • Add a base, for example, triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the nosylated intermediate.

Step 2: N-Alkylation with a Boc-protected amino alcohol

  • Dissolve the nosylated intermediate in a suitable solvent like acetonitrile.

  • Add a base such as potassium carbonate.

  • Add the Boc-protected amino alcohol.

  • Stir the mixture at room temperature until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate to get the crude product.

  • Purify by column chromatography on silica gel.

Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Dissolve the product from Step 2 in a suitable solvent (e.g., THF).

  • Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Concentrate the reaction mixture and purify by column chromatography to yield the protected diazepane.

Step 4: Deprotection of the Nosyl Group

  • Dissolve the protected diazepane in acetonitrile.

  • Add potassium carbonate and thiophenol.

  • Stir the mixture at room temperature for several hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield this compound as a yellow oil.

Step 5: Final Product Characterization

  • The chemical purity of the final product can be determined by gas chromatography, with an expected purity of approximately 97.5%.

  • The optical purity can be measured after converting the product into a nosyl derivative, with an expected enantiomeric excess of 99.9%ee.

Application in Drug Development: Intermediate for the Rho-Kinase Inhibitor K-115

This compound is a pivotal intermediate in the synthesis of K-115 (Ripasudil), a potent and selective Rho-kinase (ROCK) inhibitor.[3][4] K-115 is utilized in the treatment of glaucoma and ocular hypertension.[5][6] The synthesis of K-115 involves the reaction of this compound with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride in the presence of a base like triethylamine in a solvent such as acetonitrile.[7] This is followed by the deprotection of the Boc group.

The Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effect of K-115 is derived from its inhibition of the Rho-kinase signaling pathway. This pathway is a critical regulator of various cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton organization.[8]

Signaling Pathway Diagram

Rho_Kinase_Signaling_Pathway Agonist Agonist (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR G_Protein G-Protein (Gαq/11) GPCR->G_Protein RhoGEF RhoGEF G_Protein->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) K115 K-115 (Ripasudil) K115->ROCK pMLCP p-MLCP (Inactive) MLCP->pMLCP MLC Myosin Light Chain (MLC) Relaxation Smooth Muscle Relaxation MLCP->Relaxation Promotes pMLC p-MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

Caption: The Rho/Rho-Kinase signaling pathway leading to smooth muscle contraction and its inhibition by K-115.

In this pathway, extracellular agonists bind to G-protein coupled receptors, leading to the activation of RhoA. Active RhoA-GTP then activates Rho-kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP). This inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain, resulting in smooth muscle contraction. K-115, as a ROCK inhibitor, blocks this cascade, leading to smooth muscle relaxation. In the context of glaucoma, this relaxation of the trabecular meshwork increases the outflow of aqueous humor, thereby reducing intraocular pressure.[5]

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis is crucial for the production of advanced drug candidates like the Rho-kinase inhibitor K-115. A thorough understanding of its properties, synthesis, and the biological pathways it influences is essential for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological relevance of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. This chiral molecule is a key intermediate in the synthesis of the Rho-kinase (ROCK) inhibitor, Ripasudil (K-115), a therapeutic agent for glaucoma.

Core Compound Structure and Properties

This compound is a heterocyclic organic compound. Its structure features a seven-membered diazepane ring with a methyl group at the stereogenic center, conferring its (S)-chirality. A tert-butoxycarbonyl (Boc) protecting group is attached to one of the nitrogen atoms of the diazepane ring.

IdentifierValueSource
IUPAC Name tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate[PubChem][1]
Molecular Formula C₁₁H₂₂N₂O₂[PubChem][1]
Molecular Weight 214.31 g/mol [Anax Laboratories][2]
CAS Number 194032-32-1[CymitQuimica][3]
InChI Key GDTFCUXOVITPHU-VIFPVBQESA-N[PubChem][1]
Canonical SMILES CC1CN(CCCN1)C(=O)OC(C)(C)C[Anax Laboratories][2]

Physical Properties

PropertyValueSource
Appearance Solid[CymitQuimica][3]
Purity >98%[Anax Laboratories][2]

Experimental Protocols

A practical and scalable synthesis for this compound has been developed due to its importance as a pharmaceutical intermediate.[4] The following is a representative multi-step synthesis protocol derived from publicly available information.

Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

This synthesis is a precursor step to obtaining the target molecule.

  • Step 1: Synthesis of (S)-N-(1-(3-hydroxypropylamino)-propan-2-yl)-2-nitrobenzenesulfonamide:

    • To a solution of 3-Aminopropanol (5.00 kg, 66.6 mol) in acetonitrile (35 L), (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide (7.00 kg, 20.7 mol) is added at an internal temperature of 10°C to 20°C.

    • The reaction mixture is stirred for 16 hours.

    • After confirming the disappearance of the starting materials by TLC, the mixture is concentrated under reduced pressure.

    • Water is added to the residue, and the resulting solution is acidified with 6 N hydrochloric acid to pH 4.

    • Insoluble materials are filtered off.

  • Step 2: Boc Protection:

    • The resulting product from Step 1 is protected with a tert-butoxycarbonyl (Boc) group. While the specific patent does not detail this step for the target molecule's precursor, a general procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent.

Note: A detailed, step-by-step protocol for the synthesis of the final target molecule, this compound, is often proprietary. However, a known method involves the intramolecular Fukuyama-Mitsunobu cyclization of a corresponding N-nosyl diamino alcohol.[4]

Biological Significance and Signaling Pathway

This compound is a crucial building block for the synthesis of Ripasudil (K-115), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[4] ROCK is a downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a significant role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.

In the context of glaucoma, the RhoA/ROCK pathway is implicated in the regulation of aqueous humor outflow through the trabecular meshwork.[5][6] Inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure.

Below is a diagram illustrating the RhoA/ROCK signaling pathway and the inhibitory action of Ripasudil (K-115).

Rho_ROCK_Signaling_Pathway RhoA/ROCK Signaling Pathway in Glaucoma and Inhibition by Ripasudil (K-115) cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonists Agonists (e.g., Endothelin-1, LPA) GPCR GPCR Agonists->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (via GAPs) ROCK ROCK RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK P MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P P Aqueous_Outflow_Inc Increased Aqueous Humor Outflow ROCK->Aqueous_Outflow_Inc Relaxation of Trabecular Meshwork Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inhibits Actin_Stress_Fibers Actin Stress Fiber Formation Cell_Contraction Trabecular Meshwork Cell Contraction Actin_Stress_Fibers->Cell_Contraction MLC_P->Cell_Contraction Aqueous_Outflow_Dec Decreased Aqueous Humor Outflow Cell_Contraction->Aqueous_Outflow_Dec IOP_Inc Increased Intraocular Pressure (IOP) Aqueous_Outflow_Dec->IOP_Inc Ripasudil Ripasudil (K-115) Ripasudil->ROCK Inhibits IOP_Dec Decreased Intraocular Pressure (IOP) Aqueous_Outflow_Inc->IOP_Dec

References

An In-depth Technical Guide to the Physical Properties of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a chiral building block of interest in medicinal chemistry. The information presented herein is compiled from various chemical data sources and is intended to support research and development activities.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, they provide valuable estimations for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem[1]
Molecular Weight 214.30 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]
Boiling Point 288.3 °C at 760 mmHg (Predicted)ChemNet
Density 0.980 g/cm³ (Predicted)ChemBK
Flash Point 128.2 °C (Predicted)ChemNet
Refractive Index 1.456 (Predicted)ChemNet
Vapor Pressure 0.00235 mmHg at 25°C (Predicted)ChemNet
CAS Number 194032-32-1PubChem[1]

Experimental Protocols for Physical Property Determination

Accurate characterization of physical properties is crucial for the successful application of any chemical compound in research and development. Below are detailed, generalized experimental protocols for determining key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

  • Observation: A second, more precise measurement is then carried out with a slower heating rate (1-2 °C per minute) near the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Small-scale distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Assembly: A small amount of the liquid sample (a few milliliters) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The boiling point is the temperature at which the thermometer reading stabilizes while the liquid is actively boiling and condensing.

  • Data Recording: The stable temperature reading is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Small test tubes or vials

  • Spatula or dropper

  • Vortex mixer or stirring rod

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.

  • Solvent Addition: A known volume of the solvent (e.g., 0.1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solute has completely dissolved.

  • Incremental Solvent Addition: If the solute has not dissolved, another portion of the solvent is added, and the process is repeated.

  • Classification: The solubility can be classified qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration of the saturated solution. The adage "like dissolves like" is a useful guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized organic compound.

G Workflow for Physical Property Characterization cluster_0 Initial Characterization cluster_1 Physical Property Determination cluster_2 Further Analysis & Application A Compound Synthesis and Purification B Purity Assessment (NMR, LC-MS, etc.) A->B C Physical State (Solid, Liquid, Gas) B->C F Solubility Screening (in various solvents) B->F G Density Measurement B->G H Spectroscopic Analysis (IR, UV-Vis) B->H D Melting Point (if solid) C->D E Boiling Point (if liquid) C->E J Formulation Development F->J G->J I Biological Activity Screening H->I

Caption: A logical workflow for the characterization of an organic compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and application of this compound in drug discovery and development.

References

chemical safety of chiral diazepane intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Safety of Chiral Diazepane Intermediates

Executive Summary

Chiral diazepane scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. As drug development pipelines increasingly feature these complex molecules, a thorough understanding of the chemical safety of their synthetic intermediates is paramount for protecting researchers and ensuring regulatory compliance. This guide provides a framework for assessing and managing the risks associated with chiral diazepane intermediates, covering toxicological evaluation, experimental safety protocols, and risk mitigation strategies. Due to the proprietary nature of compound-specific safety data, this document focuses on core principles and methodologies, using representative data and workflows applicable across this chemical class.

Hazard Identification and Physicochemical Properties

The inherent reactivity of diazepane intermediates can present significant handling challenges. The strained seven-membered ring, coupled with various functional groups required for further synthesis, can lead to instability and potential for runaway reactions.

Key considerations include:

  • Thermal Stability: Diazepane structures can be susceptible to thermal decomposition. Differential Scanning Calorimetry (DSC) is essential to determine the onset of decomposition and potential exothermic events.

  • Reactivity: The presence of reactive functional groups (e.g., unprotected amines, activating groups) can lead to incompatibilities with common laboratory reagents. A thorough reactivity assessment is crucial before scale-up.

  • Potential for Impurity Formation: Degradation or side reactions can lead to the formation of potentially toxic or mutagenic impurities.

Table 1: Representative Physicochemical and Safety Data for a Hypothetical Diazepane Intermediate

ParameterMethodResultImplication
Thermal Stability TGA-DSCOnset of decomposition at 150°C (exothermic)Avoid heating above 120°C during processing.
Aqueous Stability HPLC-UVHalf-life (pH 7.4) = 48 hoursLimited stability in aqueous media.
Mutagenicity (Ames) OECD 471Negative (with and without S9 activation)Not expected to be a bacterial mutagen.
Cytotoxicity (HepG2) MTT AssayIC₅₀ = 85 µMModerate in vitro cytotoxicity.
Cardiotoxicity (hERG) Patch-ClampIC₅₀ > 50 µMLow potential for hERG channel inhibition.

Toxicological Assessment Workflow

A tiered approach to toxicological assessment is recommended to efficiently identify key hazards. The workflow begins with computational and in vitro methods to screen for liabilities before proceeding to more complex assays.

G Figure 1: Tiered Toxicological Assessment Workflow cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Ex Vivo cluster_2 Tier 3: In Vivo (as required) A Computational Toxicology (DEREK, Sarah Nexus) B Bacterial Mutagenicity (Ames Test) A->B C In Vitro Cytotoxicity (e.g., HepG2, CHO cells) B->C D hERG Inhibition Assay (Early Cardiaotoxicity) C->D E Micronucleus Test (Genotoxicity) D->E Proceed if warranted by structure or Tier 1 flags F Phototoxicity Assay E->F G Acute Toxicity Study (e.g., Rodent LD50) F->G Required for IND-enabling studies or significant exposure potential H Repeat-Dose Toxicity G->H

Caption: A structured workflow for evaluating the toxicological risks of intermediates.

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible safety data.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a test article by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strains: Utilize Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (Aroclor 1254-induced rat liver S9 fraction).

  • Procedure (Plate Incorporation Method): a. Prepare serial dilutions of the chiral diazepane intermediate in a suitable solvent (e.g., DMSO). b. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution, and 0.5 mL of S9 mix (for activated plates) or buffer (for non-activated plates). c. Vortex briefly and pour onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants, typically a 2-fold or greater increase over the solvent control.

Protocol: In Vitro Cytotoxicity using MTT Assay

Objective: To determine the concentration of the test article that inhibits cell growth by 50% (IC₅₀), providing a measure of its general cytotoxicity.

Methodology:

  • Cell Culture: Plate a human cell line (e.g., HepG2) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Dosing: Treat cells with a range of concentrations of the diazepane intermediate for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a plate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Potential Signaling Pathway Perturbations

While the final drug product is designed for a specific target, intermediates may exhibit off-target activity. Understanding potential adverse outcome pathways (AOPs) is crucial for a comprehensive safety assessment. For example, interactions with ion channels or metabolic enzymes could lead to unintended biological effects.

G Figure 2: Hypothetical Adverse Outcome Pathway A Diazepane Intermediate Exposure B Molecular Initiating Event: CYP450 Enzyme Inhibition A->B Interaction C Cellular Response: Impaired Xenobiotic Metabolism B->C Leads to D Organ-level Effect: Accumulation of Endogenous Toxins C->D Causes E Adverse Outcome: Hepatotoxicity D->E Results in

Caption: Example AOP for hepatotoxicity via metabolic enzyme inhibition.

Risk Management and Control

A logical approach to risk management ensures that hazards identified during the assessment are appropriately controlled.

G Figure 3: Risk Mitigation Logic A Hazard Identification (e.g., Genotoxicity, Reactivity) B Exposure Assessment (Route, Duration, Quantity) A->B C Risk Characterization (Is the risk acceptable?) B->C D Implement Engineering Controls (Fume Hood, Glovebox) C->D No G Proceed with Work Under Controlled Conditions C->G Yes H STOP WORK Re-evaluate Process or Substitute Material C->H E Define PPE Requirements (Respirator, Resistant Gloves) D->E F Develop Safe Work Procedures & Waste Disposal Plan E->F F->G

Caption: A decision-making flowchart for managing chemical safety risks.

By implementing the structured assessment workflows, standardized protocols, and risk management logic outlined in this guide, organizations can ensure the safe handling of chiral diazepane intermediates, protecting their scientists and advancing their drug development programs responsibly.

Chiral 1,4-Diazepane Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered heterocyclic motif, containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained three-dimensional structure that can effectively present substituents for interaction with biological targets. The introduction of chirality into the 1,4-diazepane scaffold further enhances its utility, allowing for stereospecific interactions with enzymes and receptors, which can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of chiral 1,4-diazepane derivatives for researchers, scientists, and drug development professionals.

Synthesis of Chiral 1,4-Diazepane Scaffolds

The asymmetric synthesis of chiral 1,4-diazepanes is crucial for accessing enantiomerically pure compounds for pharmacological evaluation. Several powerful strategies have been developed to achieve this, primarily focusing on asymmetric reductive amination and intramolecular cyclization reactions.

Asymmetric Reductive Amination

Asymmetric reductive amination is a highly effective method for the enantioselective synthesis of chiral amines, including the 1,4-diazepane ring system. This approach can be achieved through both enzymatic and catalyst-based methods.

Enzymatic Intramolecular Asymmetric Reductive Amination:

Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes, offering high enantioselectivity.[1] Several enantiocomplementary IREDs can be used to produce either the (R)- or (S)-enantiomer of the desired 1,4-diazepane.[1]

Experimental Protocol: Enzymatic Synthesis of (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

This protocol is adapted from the work on biocatalytic access to 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination.[1]

1. Expression and Purification of Imine Reductase (IR25 from Micromonospora echinaurantiaca):

  • The gene encoding the IRED is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli host strain (e.g., BL21(DE3)).
  • The cells are cultured in LB medium containing an appropriate antibiotic at 37 °C until the OD600 reaches 0.6–0.8.
  • Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is further incubated at a lower temperature (e.g., 18 °C) for 16–20 hours.
  • Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
  • The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

2. Asymmetric Reductive Amination Reaction:

  • To a reaction vessel, add the aminoketone substrate (1-(2-((2-chloro-4-nitrophenyl)amino)ethyl)-1-methyl-1,3-dihydro-2H-imidazol-2-one) to a final concentration of 10 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
  • Add the purified IRED (IR25) to a final concentration of 2 µM.
  • Add a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), and NADP+ to a final concentration of 1 mM.
  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

3. Work-up and Purification:

  • The reaction is quenched by the addition of a water-immiscible organic solvent (e.g., ethyl acetate).
  • The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.
  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically pure (S)-1,4-diazepane derivative.

4. Characterization:

  • The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are another cornerstone in the synthesis of chiral 1,4-diazepanes. The Fukuyama-Mitsunobu reaction is a notable example.

Intramolecular Fukuyama-Mitsunobu Cyclization:

This reaction involves the dehydrative cyclization of a nosyl-protected diamino alcohol to form the chiral 1,4-diazepane ring. This method has been successfully applied to the multi-kilogram production of a key intermediate for the Rho-kinase inhibitor K-115. The synthesis starts from a commercially available chiral amino alcohol, ensuring the stereochemical integrity of the final product.

Biological Activities and Applications

Chiral 1,4-diazepane scaffolds are found in a wide array of pharmacologically active molecules, demonstrating their versatility in drug design.

Anticancer Activity

Numerous 1,4-diazepane derivatives have been synthesized and evaluated for their anticancer properties.[2][3][4] These compounds have shown promising activity against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50/GI50)Reference
7c HepG-2 (Liver)4.4 µg/mL[2][3]
MCF-7 (Breast)8.2 µg/mL[2][3]
HCT-116 (Colon)9.1 µg/mL[2][3]
7e HepG-2 (Liver)5.3 µg/mL[2][3]
MCF-7 (Breast)7.6 µg/mL[2][3]
HCT-116 (Colon)8.8 µg/mL[2][3]
7f HepG-2 (Liver)6.1 µg/mL[2][3]
MCF-7 (Breast)13 µg/mL[2][3]
HCT-116 (Colon)11 µg/mL[2][3]
30k (CDK9 inhibitor)HCT-116 (Colon)0.36 µM[5][6]
30m (CDK9 inhibitor)HCT-116 (Colon)0.86 µM[5][6]
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[7]oxazolo-[4,5-d]-pyrimidine NCI-60 PanelGI50: 0.9-1.9 µM
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[7]oxazolo[4,5-d]pyrimidine NCI-60 PanelGI50: 0.9-1.9 µM
Factor Xa Inhibition

Factor Xa (fXa) is a critical enzyme in the coagulation cascade, making it a key target for the development of novel antithrombotic agents. A series of 1,4-diazepane derivatives have been designed to interact with the S4 aryl-binding domain of the fXa active site, leading to potent inhibitory activity.[8]

CompoundfXa Inhibitory Activity (IC50)Reference
13 (YM-96765) 6.8 nM[8]
Amyloid Beta (Aβ) Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Small molecules containing the 1,4-diazepane scaffold have been investigated as inhibitors of Aβ aggregation.[9] A library of 38 such derivatives was synthesized and evaluated, with some compounds showing moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced inhibition towards Aβ40 (53–77%).[9] Symmetrical (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have also been explored, with some exhibiting concentration-dependent inhibition of Aβ42 aggregation.[10]

Sigma Receptor Modulation

Sigma receptors (σR) are involved in various neurological processes, and their ligands have potential as antipsychotics and neuroprotective agents. Diazepane-containing derivatives have been synthesized and shown to have high affinity for σR subtypes.[11][12][13]

Compoundσ1R Affinity (Ki)σ2R Affinity (Ki)Reference
2c (benzofuran derivative) 8.0 nM118 nM[11][12]
3c (2,4-dimethyl substituted) 8.0 nM28 nM[11][12]
2d (quinoline derivative) 19 nM114 nM[11][12]
3d (2,4-dimethyl substituted) 42 nM33 nM[11][12]

Key Signaling Pathways and Mechanisms of Action

GABAergic Signaling Pathway

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system.[7] 1,4-Benzodiazepines, a well-known class of drugs containing a diazepine ring, exert their anxiolytic, sedative, and anticonvulsant effects by modulating the GABA-A receptor.[14] They bind to a specific allosteric site on the receptor, increasing the affinity of GABA for its binding site.[14] This enhances the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and reduced neuronal excitability.[14]

GABA_Signaling_Pathway GABAergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_syn GABA Vesicle->GABA_syn Exocytosis vGAT->Vesicle Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Ca_ion->Vesicle Triggers release GABA_A_R GABA-A Receptor GABA_syn->GABA_A_R Binds Cl_channel Cl⁻ Channel GABA_A_R->Cl_channel Opens Cl_ion Cl⁻ Cl_channel->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Coagulation_Cascade Coagulation Cascade and Factor Xa Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TF Tissue Factor VII VII TF->VII Activates VIIa VIIa VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 1,4-Diazepane Factor Xa Inhibitor Inhibitor->Xa Inhibits Synthesis_Screening_Workflow Synthesis and Screening Workflow for Chiral 1,4-Diazepanes Start Chiral Starting Materials Synthesis Asymmetric Synthesis (e.g., Reductive Amination) Start->Synthesis Library Library of Chiral 1,4-Diazepane Derivatives Synthesis->Library HTS High-Throughput Screening (HTS) Library->HTS Hits Hit Compounds HTS->Hits Secondary Secondary Assays (e.g., IC50 determination) Hits->Secondary Leads Lead Compounds Secondary->Leads Optimization Lead Optimization (SAR studies) Leads->Optimization Candidate Drug Candidate Optimization->Candidate

References

The Biological Significance of Substituted 1,4-Diazepines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 1,4-diazepines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Initially recognized for their profound effects on the central nervous system (CNS), the therapeutic potential of these scaffolds has expanded to include anticancer, antimicrobial, and antiviral applications. This guide provides a comprehensive overview of the biological significance of substituted 1,4-diazepines, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Central Nervous System Activity: Modulation of GABA-A Receptors

The most well-established biological role of 1,4-diazepines, particularly 1,4-benzodiazepines, is their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Substituted 1,4-diazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA.[2] The enhanced GABAergic transmission results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.[3]

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx CNS_Effects Anxiolytic, Sedative, Anticonvulsant Effects Hyperpolarization->CNS_Effects Leads to GABA GABA GABA->GABA_A_Receptor:head Binds 1_4_Diazepine Substituted 1,4-Diazepine 1_4_Diazepine->GABA_A_Receptor:head Positive Allosteric Modulation

Caption: GABA-A Receptor Positive Allosteric Modulation by 1,4-Diazepines.

Quantitative Analysis of Receptor Binding

The affinity of substituted 1,4-diazepines for the benzodiazepine binding site on the GABA-A receptor is a key determinant of their potency. This is typically quantified using radioligand binding assays to determine the inhibition constant (Ki).

CompoundReceptor SubtypeKi (nM)Reference
Diazepamα1β2γ21.5 - 20[4]
FludiazepamBenzodiazepine Receptor~4 times higher affinity than Diazepam[4]
Ro19-4603Diazepam-Insensitive (DI) GABA-A Receptor2.6
Ro19-4603Diazepam-Sensitive (DS) GABA-A Receptor2.6
Ro 11-6896Benzodiazepine Binding SiteHigh Affinity (<100 nM)[5]
Ro 11-6893Benzodiazepine Binding SiteLow Affinity (100 nM - 1 µM)[5]

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A growing body of evidence highlights the potential of substituted 1,4-diazepines as anticancer agents. Their mechanisms of action are diverse and appear to be cell-type dependent, but frequently involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

One prominent mechanism involves the generation of reactive oxygen species (ROS), such as superoxide, within the mitochondria. This oxidative stress can trigger the intrinsic apoptotic pathway. For example, the 1,4-benzodiazepine Bz-423 has been shown to induce superoxide production in B cells, leading to the release of cytochrome c from the mitochondria, activation of caspases, and subsequent apoptosis.[6][7]

Anticancer_Apoptosis_Pathway 1_4_Diazepine Substituted 1,4-Diazepine (e.g., Bz-423) Mitochondrion Mitochondrion ROS Generation (Superoxide) 1_4_Diazepine->Mitochondrion:ros Bax_up Bax (Pro-apoptotic) Upregulation 1_4_Diazepine->Bax_up Bcl2_down Bcl-2, Bcl-xL (Anti-apoptotic) Downregulation 1_4_Diazepine->Bcl2_down Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bax_up->Mitochondrion Promotes Bcl2_down->Mitochondrion Inhibits Inhibition

Caption: 1,4-Diazepine-Induced Mitochondrial Apoptosis Pathway.

Furthermore, some 1,4-diazepine derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[8] This can be mediated by the upregulation of cell cycle inhibitors like p21.

Quantitative Anticancer Activity

The anticancer efficacy of substituted 1,4-diazepines is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

CompoundCell LineIC50 / GI50 (µM)Reference
1,4-Benzodiazepine-2,5-dione (11a)Average of 60 human tumor cell lines0.24[9]
Dibenzodiazepine derivativeHL-600.30[10]
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[6][11]oxazolo-[4,5-d]-pyrimidineVarious cancer subpanels0.9 - 1.9[12]
Thieno[11]diazepine derivative (7c)HepG-24.4[13]
Thieno[11]diazepine derivative (7e)MCF-713[13]
Thieno[11]diazepine derivative (7f)HCT-1169.8[13]
Benzodiazepine C1RD15.96
Benzodiazepine C1Hep239.48
Benzodiazepine C2RD74.3
Benzodiazepine C2Hep248.82

Antimicrobial and Antiviral Activities

Substituted 1,4-diazepines have also emerged as promising candidates for the development of novel antimicrobial and antiviral agents.

Antimicrobial Activity

The antimicrobial mechanism of action for 1,4-diazepines is not as well-defined as their CNS effects but is thought to involve the disruption of bacterial cellular processes. For instance, some derivatives have been shown to cause fragmentation of bacterial DNA and carbonylation of proteins.[14]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.

CompoundMicroorganismMIC (µg/mL)Reference
Dichlorinated 1,4-benzodiazepine 9S. aureus3.125[15]
Dichlorinated 1,4-benzodiazepine 9MRSA1.56[4]
DiazepamS. aureus (MSSA & MRSA)256[14][16]
Compound M-2S. typhi363[11]
Compound M-2B. subtilis449[11]
Compound M-4S. typhi463[11]
Compound M-3E. coli460[11]
Compound M-4B. subtilis479[11]
Compound M-4E. coli550[11]
Compound M-2E. coli670[11]
Antiviral Activity

Certain 1,4-benzodiazepines have demonstrated potent activity against respiratory syncytial virus (RSV).[17][18] The proposed mechanism involves the inhibition of the viral nucleoprotein (N), which is essential for viral replication and transcription.[2]

Antiviral_Mechanism_RSV 1_4_Diazepine Substituted 1,4-Diazepine RSV_N_Protein RSV Nucleoprotein (N) 1_4_Diazepine->RSV_N_Protein Inhibits Viral_Replication Viral Replication & Transcription RSV_N_Protein->Viral_Replication Essential for

Caption: Proposed Antiviral Mechanism of 1,4-Diazepines against RSV.

Experimental Protocols

Synthesis of Substituted 1,4-Diazepines

A variety of synthetic routes to substituted 1,4-diazepines have been developed. A common approach involves the condensation of a 2-aminobenzophenone with an amino acid, followed by cyclization. The following is a general, representative procedure.

General Procedure for the Synthesis of 1,4-Benzodiazepin-2-ones: [6][7][19][20][21]

  • Step 1: Amide Formation: To a solution of a 2-aminobenzophenone derivative in a suitable solvent (e.g., dichloromethane or THF), add an N-protected amino acid (e.g., Fmoc- or Boc-protected) and a coupling agent (e.g., DCC or HATU). Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Step 2: Deprotection: Remove the N-protecting group. For Fmoc, use a solution of piperidine in DMF. For Boc, use trifluoroacetic acid (TFA).

  • Step 3: Cyclization: The deprotected amino group undergoes intramolecular cyclization with the ketone. This step can be facilitated by heating in a solvent like acetic acid or by using a catalyst.

  • Step 4: Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Example Synthesis of a Substituted 1,4-Benzodiazepine via Palladium-Catalyzed Cyclization: [19]

  • To a stirred solution of N-tosyl-disubstituted 2-aminobenzylamine and a propargylic carbonate in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh3)4) and a ligand (if necessary).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • After cooling, the reaction mixture is quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Biological Evaluation Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity: [1][11][22]

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge the homogenate, and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity: [23][24]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the substituted 1,4-diazepine to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution): [11][25]

  • Compound Preparation: Prepare serial two-fold dilutions of the substituted 1,4-diazepine in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

High-Throughput Screening for Novel 1,4-Diazepines

The discovery of novel bioactive substituted 1,4-diazepines is often facilitated by high-throughput screening (HTS) of large compound libraries.[18][26][27]

HTS_Workflow Library Compound Library (Substituted 1,4-Diazepines) Primary_Screen Primary High-Throughput Screen (e.g., Cell-based assay, target-based assay) Library->Primary_Screen Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Active Compounds Inactive Hit_Identification->Inactive Inactive Compounds Secondary_Assays Secondary & Orthogonal Assays (e.g., Specificity, mechanism of action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization

Caption: High-Throughput Screening Workflow for 1,4-Diazepine Discovery.

This concludes our in-depth technical guide on the biological significance of substituted 1,4-diazepines. The versatility of this scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, continues to drive the development of new and improved therapeutic agents for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds, including Rho-kinase inhibitors like K-115.[1][2] The protocols described herein are based on established and practical synthetic routes, suitable for multikilogram production.[1][2]

Synthetic Strategy Overview

The most practical and established synthetic route for this compound commences with the commercially available and chiral starting material, (S)-(+)-2-amino-1-propanol. The synthesis involves a multi-step process culminating in the formation of the chiral 1,4-diazepane ring system. A key transformation is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol intermediate.[1][2] The final step involves the deprotection of the nosyl group to yield the target compound.

Key Features of the Synthetic Approach:

  • Stereochemical Integrity: The chirality of the final product is established from the readily available chiral pool starting material, (S)-(+)-2-amino-1-propanol.

  • Robust Cyclization: The intramolecular Fukuyama-Mitsunobu reaction provides an efficient means to construct the seven-membered diazepane ring.[1][2]

  • Scalability: The described methods have been successfully applied to multikilogram scale production.[1]

Experimental Protocols

Overall Synthesis Scheme

The overall synthetic transformation from (S)-(+)-2-amino-1-propanol to this compound is a multi-step process. A crucial late-stage intermediate is (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate. The final step of the synthesis, the deprotection of this intermediate, is detailed below.

Protocol: Deprotection of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

This protocol details the removal of the 2-nitrophenylsulfonyl (nosyl) protecting group to yield the final product.

Materials:

  • (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

  • Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃)

  • Thiophenol (PhSH)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Dropping funnel

  • Apparatus for filtration under reduced pressure

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (1.00 eq) is prepared in acetonitrile.[3][4]

  • To this solution, potassium carbonate (2.00 eq) is added.[3][4]

  • The resulting mixture is cooled to an internal temperature of 20°C or below. Thiophenol (3.00 eq) is then added gradually over a period of 6 hours, ensuring the temperature is maintained.[3][4]

  • The reaction mixture is stirred at 20°C for 18 hours.[3][4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the insoluble materials are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid.[4]

  • The aqueous layer is washed with ethyl acetate.[4]

  • The pH of the aqueous layer is then adjusted to 9 with potassium carbonate and extracted with ethyl acetate.[4]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a yellow oil.[3][4]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

ParameterValueReference
Overall Yield
(from (S)-(+)-2-amino-1-propanol)45.2%[3][4]
Deprotection Step Yield
(from nosyl-protected intermediate)85.7%[3][4]
Purity
Chemical Purity (by GC)97.5%[3][4]
Optical Purity (ee)99.9%[3][4]
Physical Properties
AppearanceYellow oil[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product start (S)-(+)-2-Amino-1-propanol nosyl_carbamate (S)-tert-butyl 3-hydroxypropyl- 2-(2-nitrophenylsulfonylamide)propylcarbamate start->nosyl_carbamate Multi-step Protection & Alkylation nosyl_diazepane (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)- 3-methyl-1,4-diazepane-1-carboxylate nosyl_carbamate->nosyl_diazepane Intramolecular Fukuyama-Mitsunobu Cyclization product (S)-Tert-butyl 3-methyl- 1,4-diazepane-1-carboxylate nosyl_diazepane->product Nosyl Deprotection (Thiophenol, K2CO3)

Caption: Synthetic workflow for this compound.

Characterization Data

The structure of the final product, this compound, is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H-NMR (DMSO-d6, 100 °C, δ): 0.94 (d, J = 6.3 Hz, 3H), 1.40 (s, 9H), 1.53-1.63 (m, 1H), 1.69-1.78 (m, 1H), 2.42-2.49 (m, 1H), 2.60-2.68 (m, 1H), 2.70-2.79 (m, 1H), 2.97 (ddd, J = 14.0, 4.6, 4.6 Hz, 1H), 3.17 (ddd, J = 14.0, 7.7, 5.8 Hz, 1H), 3.54 (ddd, J = 14.0, 6.3, 5.8 Hz, 1H), 3.60 (ddd, J = 14.0, 4.6 Hz, 1H).[4]

References

Application Notes and Protocols: Detailed Protocol for Fukuyama-Mitsunobu Cyclization of Chiral Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the intramolecular Fukuyama-Mitsunobu cyclization to synthesize chiral 1,4-diazepanes. This reaction is a powerful tool for the formation of seven-membered nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. The protocol details the preparation of the N-(2-nitrobenzenesulfonyl)-protected amino alcohol precursor, the cyclization reaction conditions, and the subsequent deprotection of the resulting diazepane. This method is valuable for the stereoselective synthesis of chiral diazepanes, offering a versatile route to novel drug candidates.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The synthesis of chiral, enantiomerically pure diazepanes is of significant interest for the development of new therapeutics. The Fukuyama-Mitsunobu reaction provides an efficient method for the intramolecular N-alkylation of a sulfonamide by an alcohol, leading to the formation of a cyclic amine.[1] This reaction is particularly useful for the synthesis of nitrogen-containing heterocycles.[2] The use of a 2-nitrobenzenesulfonyl (Ns) protecting group for the amine is crucial, as it is readily cleaved under mild conditions to afford the free secondary amine.[1] This application note details a protocol for the intramolecular Fukuyama-Mitsunobu cyclization of a chiral Ns-protected amino alcohol to yield a chiral 1,4-diazepane.

Signaling Pathways and Logical Relationships

The synthesis of chiral diazepanes via the Fukuyama-Mitsunobu cyclization involves a multi-step process. The following diagram illustrates the overall synthetic workflow, from the starting amino alcohol to the final deprotected chiral diazepane.

Fukuyama_Mitsunobu_Diazepane_Synthesis cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Deprotection Chiral Amino Alcohol Chiral Amino Alcohol Ns-Protection Ns-Cl, Base Chiral Amino Alcohol->Ns-Protection Step 1 Ns-Protected Amino Alcohol Ns-Protected Amino Alcohol Ns-Protection->Ns-Protected Amino Alcohol Cyclization Intramolecular Fukuyama-Mitsunobu Reaction Ns-Protected Amino Alcohol->Cyclization Mitsunobu Reagents PPh3, DIAD/DEAD Mitsunobu Reagents->Cyclization Ns-Protected Diazepane Ns-Protected Diazepane Cyclization->Ns-Protected Diazepane Deprotection Ns Group Removal Ns-Protected Diazepane->Deprotection Deprotection Reagent Thiol, Base Deprotection Reagent->Deprotection Chiral Diazepane Chiral Diazepane Deprotection->Chiral Diazepane

Caption: Workflow for Chiral Diazepane Synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a chiral 1,4-diazepan-2-one, a common diazepane core.

Materials
  • Chiral amino alcohol (e.g., (S)-2-amino-3-phenyl-1-propanol)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Thiophenol or other thiol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of the Ns-Protected Amino Alcohol Precursor
  • To a solution of the chiral amino alcohol (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C, add a base such as triethylamine (1.5-2.0 eq).

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1-1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ns-protected amino alcohol.

Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization
  • Dissolve the Ns-protected amino alcohol (1.0 eq) and triphenylphosphine (1.5-2.0 eq) in anhydrous THF (0.01-0.05 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5-2.0 eq) dropwise to the solution. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the Ns-protected chiral diazepane. The triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts will also be separated during this step.

Step 3: Deprotection of the Ns-Protected Diazepane
  • To a solution of the Ns-protected diazepane (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.1 M), add a thiol (e.g., thiophenol, 2.0-3.0 eq).

  • Add a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final chiral diazepane.

Data Presentation

The following table summarizes representative quantitative data for the Fukuyama-Mitsunobu cyclization to form chiral diazepanes, based on typical literature findings. Actual yields and stereoselectivity will vary depending on the specific substrate and reaction conditions.

EntrySubstrateMitsunobu ReagentsSolventTemp (°C)Time (h)Yield (%)Stereochemical Outcome
1Ns-protected (S)-2-amino-4-phenyl-1-butanolPPh₃, DIADTHF0 to rt1875Inversion of configuration at the alcohol center
2Ns-protected (R)-2-amino-3-methyl-1-butanolPPh₃, DEADToluene0 to rt2468Inversion of configuration at the alcohol center
3Ns-protected (S)-2-amino-1-propanol derivativePPh₃, DIADTHFrt1282Inversion of configuration at the alcohol center

Conclusion

The intramolecular Fukuyama-Mitsunobu cyclization is a robust and reliable method for the synthesis of chiral 1,4-diazepanes. The protocol outlined in this document provides a clear and detailed procedure for researchers in drug discovery and organic synthesis. The reaction typically proceeds with good to excellent yields and with predictable stereochemistry, making it a valuable tool for the construction of complex and biologically relevant molecules. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for the Large-Scale Synthesis of a Key Intermediate of the Rho-Kinase Inhibitor K-115 (Ripasudil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of a key intermediate of the Rho-kinase (ROCK) inhibitor K-115, also known as Ripasudil. K-115 is a therapeutic agent used in the treatment of glaucoma and ocular hypertension.[1][2] The provided protocol is adapted from established and patented synthetic routes, ensuring relevance and applicability for process chemists and researchers in the pharmaceutical industry.

Introduction to K-115 and the Rho-Kinase Signaling Pathway

Ripasudil (K-115) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including smooth muscle contraction, cell adhesion, motility, and gene expression.[4] In the context of glaucoma, inhibition of ROCK in the trabecular meshwork of the eye is believed to increase aqueous humor outflow, thereby reducing intraocular pressure.[2]

The core mechanism involves the activation of the small GTPase RhoA, which in its active GTP-bound state, stimulates ROCK.[5][6] Activated ROCK, in turn, phosphorylates downstream targets, leading to the inhibition of myosin light chain phosphatase (MLCP).[4][6] This results in an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction. By inhibiting ROCK, K-115 disrupts this cascade, leading to relaxation of the trabecular meshwork and enhanced aqueous outflow.

Rho-Kinase Signaling Pathway

Rho_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activation MLCP_active MLCP (Active) ROCK->MLCP_active Inhibition MLCP_inactive MLCP (Inactive) MLCP_active->MLCP_inactive MLC_P MLC-P MLCP_active->MLC_P Dephosphorylation Contraction Smooth Muscle Contraction MLC_P->Contraction MLC MLC MLC->MLC_P MLCK (Ca2+/Calmodulin) K115 K-115 (Ripasudil) K115->ROCK Inhibition Ligand Ligand Ligand->GPCR Activation

Figure 1: Simplified Rho-Kinase Signaling Pathway and the inhibitory action of K-115.

Large-Scale Synthesis of a Key K-115 Intermediate

The following protocol details the synthesis of (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane, a crucial intermediate in the production of Ripasudil hydrochloride. The synthesis involves the reaction of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride with (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate, followed by deprotection.

Experimental Workflow

Synthesis_Workflow start Start Materials intermediate1 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride start->intermediate1 intermediate2 (S)-tert-butyl-3-methyl-1,4- diazepan-1-carboxylate start->intermediate2 reagents Reagents: - Tetrahydrofuran (THF) - Triethylamine reaction Reaction Step 1: Coupling Reaction reagents->reaction intermediate1->reaction intermediate2->reaction workup1 Workup & Extraction: - Solvent Evaporation - Ethyl Acetate Addition - pH Adjustment (HCl) - Phase Separation - Dichloromethane Extraction - pH Adjustment (NaOH) reaction->workup1 2 hours at 0°C intermediate3 (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl- 2-methyl-1,4-diazepane (oily product) workup1->intermediate3 crystallization Crystallization: - Dissolution in Methanol - pH Adjustment (Conc. HCl) - Stirring at Room Temp. intermediate3->crystallization filtration Filtration & Drying crystallization->filtration product Final Product: Ripasudil Hydrochloride filtration->product

Figure 2: Experimental workflow for the synthesis of the K-115 intermediate.
Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Ripasudil Hydrochloride from its key intermediates.

ParameterValueUnit
Starting Materials
4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride37.12g
(S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate28.00g
Reagents & Solvents
Tetrahydrofuran (for starting materials)180 (80 + 100)mL
Triethylamine39.77g
Ethyl Acetate150mL
1 mol/L Hydrochloric AcidAs required
Dichloromethane240 (120 x 2)mL
1 mol/L Sodium Hydroxide SolutionAs required
Methanol150mL
12 mol/L Concentrated Hydrochloric AcidAs required
Reaction Conditions
Reaction Temperature0°C
Reaction Time2hours
Product Yield & Purity
Ripasudil Hydrochloride Yield45.72g
Yield Percentage97%
HPLC Purity99.99%
Enantiomeric Excess (ee)99.99%

Experimental Protocol

Synthesis of Ripasudil Hydrochloride

This protocol is adapted from patent CN111909088A.[7]

Materials:

  • 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride

  • (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Ethyl acetate

  • 1 mol/L Hydrochloric acid

  • Dichloromethane

  • 1 mol/L Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Methanol

  • 12 mol/L Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate (28.00 g, 131 mmol) and triethylamine (39.77 g, 393 mmol) in tetrahydrofuran (100 mL). Cool the solution to 0°C with an ice bath.

  • Addition of Reactant: In a separate flask, dissolve 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12 g, 131 mmol) in tetrahydrofuran (80 mL). Add this solution dropwise to the cooled reaction mixture from step 1.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours.

  • Work-up and Extraction:

    • Remove the solvent by evaporation under reduced pressure.

    • To the residue, add ethyl acetate (150 mL).

    • Adjust the pH of the mixture to 4.5 using 1 mol/L dilute hydrochloric acid.

    • Stir thoroughly and then separate the layers. Discard the organic phase.

    • Extract the aqueous phase twice with dichloromethane (120 mL each).

    • Adjust the pH of the aqueous phase to 11.5 with 1 mol/L dilute sodium hydroxide solution.

    • Extract the aqueous phase with dichloromethane (150 mL).

    • Wash the organic phase with water and then with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent by evaporation under reduced pressure to obtain (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane as an oil.

  • Crystallization and Purification:

    • Add methanol (150 mL) to the obtained oil and heat to dissolve.

    • Adjust the pH to 5-6 with 12 mol/L concentrated hydrochloric acid solution.

    • Stir the solution at room temperature to induce crystallization.

    • Collect the crystals by suction filtration.

    • Dry the collected solid to obtain Ripasudil Hydrochloride (45.72 g, 97% yield).

Quality Control:

  • The purity of the final product was determined to be 99.99% by HPLC analysis.

  • The enantiomeric excess (ee) was determined to be 99.99%.

These detailed application notes and protocols are intended to facilitate the large-scale synthesis of this important Rho-kinase inhibitor intermediate for research and development purposes. Adherence to standard laboratory safety procedures is mandatory when carrying out these protocols.

References

Application of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate , a chiral cyclic diamine derivative, has emerged as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its constrained yet flexible seven-membered ring system provides a unique scaffold for the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate in drug discovery, with a focus on its application in the synthesis of Rho-kinase inhibitors, farnesyltransferase inhibitors, and histamine H3 receptor antagonists.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors: The Case of Ripasudil (K-115)

This compound is a key intermediate in the practical synthesis of Ripasudil (K-115) , a potent Rho-kinase inhibitor approved for the treatment of glaucoma and ocular hypertension.[1] Ripasudil lowers intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork.[2][3]

Quantitative Data: Biological Activity of Ripasudil
CompoundTargetIC50 (nM)Therapeutic Indication
Ripasudil (K-115)ROCK151Glaucoma, Ocular Hypertension
Ripasudil (K-115)ROCK219Glaucoma, Ocular Hypertension
Experimental Protocol: Synthesis of Ripasudil Hydrochloride from this compound

This protocol outlines the final coupling and deprotection steps to yield Ripasudil.

Step 1: Coupling Reaction

  • Dissolve this compound (28.00 g, 131 mmol) and triethylamine (39.77 g, 393 mmol) in tetrahydrofuran (100 ml) at 0°C.

  • To this solution, add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12 g, 131 mmol) in tetrahydrofuran (80 ml) dropwise.

  • Stir the reaction mixture at 0°C for two hours.

  • Evaporate the solvent under reduced pressure.

  • Add ethyl acetate (150 ml) to the residue and adjust the pH to 4.5 with 1 mol/L dilute hydrochloric acid.

  • After thorough stirring, separate the layers and discard the organic phase.

Step 2: Work-up and Boc-Deprotection

  • Extract the aqueous phase twice with dichloromethane (120 ml x 2).

  • Adjust the pH of the aqueous phase to 11.5 with 1 mol/L dilute sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane (150 ml).

  • Wash the organic phase with water and saturated brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane as an oil. This step effectively removes the Boc protecting group.

Step 3: Salt Formation

  • Dissolve the obtained oil in methanol (150 ml) with heating.

  • Adjust the pH to 5-6 with 12 mol/L concentrated hydrochloric acid solution.

  • Stir the solution at room temperature to induce crystallization.

  • Filter the precipitate by suction and dry to obtain Ripasudil Hydrochloride (45.72 g, 97% yield).[4]

Signaling Pathway: Rho-Kinase Inhibition in Glaucoma

rho_kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Ligand (e.g., ET-1) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers Cell Contraction pMLC->Actin_Stress_Fibers TM_Outflow_Resistance Increased Trabecular Meshwork Outflow Resistance Actin_Stress_Fibers->TM_Outflow_Resistance Ripasudil Ripasudil (K-115) Ripasudil->ROCK Inhibition

Caption: Rho-kinase signaling pathway in trabecular meshwork cells and the inhibitory action of Ripasudil.

Application in the Synthesis of Farnesyltransferase Inhibitors

The 1,4-diazepane scaffold, accessible from this compound, is a key feature in a class of potent farnesyltransferase inhibitors.[5] These compounds have shown promise as anticancer agents by inhibiting the post-translational modification of Ras proteins, which are crucial for cell growth signaling.[6][7]

Quantitative Data: Activity of 1,4-Diazepane-Based Farnesyltransferase Inhibitors
ScaffoldPotency RangeTargetTherapeutic Area
1,4-DiazepaneLow NanomolarFarnesyltransferaseCancer

Note: Specific IC50 values for compounds directly synthesized from the title compound were not available in the public domain.

Experimental Workflow: General Synthesis of 1,4-Diazepane-Based Farnesyltransferase Inhibitors

fti_synthesis_workflow Start (S)-Tert-butyl 3-methyl-1,4-diazepane- 1-carboxylate Step1 Boc Deprotection Start->Step1 Intermediate1 (S)-2-Methyl- 1,4-diazepane Step1->Intermediate1 Step2 Coupling with Side Chain 1 (e.g., Acylation) Intermediate1->Step2 Intermediate2 N1-Substituted Diazepane Step2->Intermediate2 Step3 Coupling with Side Chain 2 (e.g., Reductive Amination) Intermediate2->Step3 Final_Product 1,4-Diazepane-based Farnesyltransferase Inhibitor Step3->Final_Product

Caption: General synthetic workflow for 1,4-diazepane-based farnesyltransferase inhibitors.

Signaling Pathway: Farnesyltransferase Inhibition in Cancer

farnesyltransferase_pathway Ras_precursor Ras Precursor (Cytosolic) FTase Farnesyltransferase (FTase) Ras_precursor->FTase FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Membrane_Localization Membrane Localization Farnesylated_Ras->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., Raf/MEK/ERK) Cell Proliferation Membrane_Localization->Downstream_Signaling FTI Farnesyltransferase Inhibitor FTI->FTase Inhibition

Caption: Mechanism of action of farnesyltransferase inhibitors in preventing Ras protein function.

Application in the Synthesis of Histamine H3 Receptor Antagonists

The 1,4-diazepane moiety has been incorporated into the structure of novel histamine H3 receptor antagonists. These compounds are being investigated for their potential in treating neurological disorders such as neuropathic pain.[8][9][10]

Experimental Protocol: Synthesis of a Hydroxyproline-based H3 Receptor Antagonist

While a detailed step-by-step protocol starting from this compound for a specific H3 antagonist is not publicly available, a known synthesis of a hydroxyproline-based H3 receptor antagonist, 1-[2-(4-cyclobutyl-[8][11]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, has been completed on a large scale.[12] The synthesis involves the coupling of a 1,4-diazepane derivative with a substituted proline core. The general steps would involve:

  • Synthesis of the Substituted Proline Core: Preparation of the 4-(3-fluoro-phenoxy)-pyrrolidine-2-carboxylic acid derivative.

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid on the proline core to an activated species (e.g., acid chloride or using coupling agents like HATU).

  • Amide Coupling: Reaction of the activated proline derivative with the deprotected (S)-2-methyl-1,4-diazepane (obtained after Boc removal from the title compound).

  • Final Modification: Acetylation of the pyrrolidine nitrogen to yield the final product.

Signaling Pathway: Histamine H3 Receptor Antagonism in Neuropathic Pain

h3r_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3_Autoreceptor Histamine H3 Autoreceptor H3_Autoreceptor->Histamine_Release Inhibition Histamine_Vesicles Histamine Vesicles Histamine_Vesicles->Histamine_Release Histamine Histamine Histamine_Release->Histamine Histamine->H3_Autoreceptor Negative Feedback H1_H2_Receptors Postsynaptic H1/H2 Receptors Histamine->H1_H2_Receptors Nociceptive_Signal Modulation of Nociceptive Signal H1_H2_Receptors->Nociceptive_Signal H3R_Antagonist Histamine H3 Receptor Antagonist H3R_Antagonist->H3_Autoreceptor Blockade

Caption: Mechanism of histamine H3 receptor antagonists in modulating neurotransmitter release.

Conclusion

This compound serves as a valuable and versatile chiral building block in medicinal chemistry. Its application in the synthesis of the approved drug Ripasudil highlights its importance in developing treatments for glaucoma. Furthermore, its incorporation into novel farnesyltransferase inhibitors and histamine H3 receptor antagonists demonstrates its broad potential in oncology and neurology. The protocols and data presented herein provide a foundation for researchers to explore the utility of this scaffold in their own drug discovery programs.

References

Synthesis of Ripasudil (K-115) Analogs from a Chiral Diazepane Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripasudil, also known as K-115, is a potent Rho-kinase (ROCK) inhibitor approved for the treatment of glaucoma and ocular hypertension. Its mechanism of action involves the relaxation of the trabecular meshwork, leading to an increase in aqueous humor outflow and a subsequent reduction in intraocular pressure. The chemical structure of Ripasudil, (S)-4-fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline, features a critical chiral center at the 2-position of the 1,4-diazepane ring. This stereochemistry is crucial for its biological activity.

These application notes provide a detailed protocol for the synthesis of Ripasudil and its analogs, focusing on the preparation of the key chiral intermediate, (S)-2-methyl-1,4-diazepane. It is important to note that the synthesis of Ripasudil utilizes a specific chiral 1,4-diazepane, not a generic chiral diazepane as may be broadly conceptualized.

Signaling Pathway of Rho-Kinase (ROCK) Inhibition by Ripasudil (K-115)

The Rho-kinase (ROCK) signaling pathway plays a central role in regulating cellular contraction, motility, and morphology. In the eye, the contraction of the trabecular meshwork, mediated by this pathway, can impede the outflow of aqueous humor, leading to increased intraocular pressure. Ripasudil, as a ROCK inhibitor, disrupts this pathway.

ROCK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RhoA_inactive RhoA-GDP (Inactive) RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active GTP ROCK ROCK RhoA_active->ROCK Activates GAP GAPs RhoA_active->GAP Inactivates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC p-MLC ROCK->pMLC Phosphorylates Ripasudil Ripasudil (K-115) Ripasudil->ROCK Inhibits GEF GEFs GEF->RhoA_inactive Activates GAP->RhoA_inactive GDP MLCP->pMLC Dephosphorylates pMLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) MLC->pMLC pMLC->MLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Contraction Cell Contraction & Stress Fiber Formation Actin_Myosin->Contraction

Caption: Rho-Kinase Signaling Pathway and its Inhibition by Ripasudil (K-115).

Experimental Protocols

The synthesis of Ripasudil (K-115) can be broadly divided into two key stages:

  • Synthesis of the chiral intermediate: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

  • Coupling and deprotection: Reaction of the chiral intermediate with 4-fluoroisoquinoline-5-sulfonyl chloride followed by removal of the Boc protecting group.

Part 1: Synthesis of this compound

This protocol is adapted from a practical, multi-kilogram scale synthesis and involves a key intramolecular Fukuyama-Mitsunobu cyclization.

Experimental Workflow:

Synthesis_Workflow_Part1 cluster_0 Synthesis of Chiral Intermediate Start (S)-2-Aminopropan-1-ol Step1 Nosylation Start->Step1 Intermediate1 N-Nosyl Amino Alcohol Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 N-Boc, N-Nosyl Amino Alcohol Step2->Intermediate2 Step3 Fukuyama-Mitsunobu Cyclization Intermediate2->Step3 Intermediate3 Protected Chiral Diazepane Step3->Intermediate3 Step4 Nosyl Deprotection Intermediate3->Step4 Final_Product (S)-tert-butyl 3-methyl-1,4-diazepane- 1-carboxylate Step4->Final_Product

Caption: Workflow for the synthesis of the chiral diazepane intermediate.

Detailed Protocol:

  • Nosylation of (S)-2-Aminopropan-1-ol:

    • To a solution of (S)-2-aminopropan-1-ol in a suitable solvent (e.g., dichloromethane), add triethylamine.

    • Cool the mixture to 0 °C and add 2-nitrobenzenesulfonyl chloride portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the N-nosyl amino alcohol.

  • Boc Protection:

    • Dissolve the N-nosyl amino alcohol in a suitable solvent (e.g., dichloromethane).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir at room temperature until the reaction is complete.

    • Purify the product by column chromatography to yield the N-Boc, N-nosyl protected amino alcohol.

  • Intramolecular Fukuyama-Mitsunobu Cyclization:

    • Dissolve the protected amino alcohol in anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh₃) and cool the solution to 0 °C.

    • Slowly add diisopropyl azodicarboxylate (DIAD).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Concentrate the reaction mixture and purify by column chromatography to obtain the protected chiral diazepane.

  • Nosyl Deprotection:

    • Dissolve the protected diazepane in a solvent such as acetonitrile.

    • Add potassium carbonate and thiophenol.

    • Stir the mixture at room temperature.

    • Filter the solids and concentrate the filtrate. Purify the residue by column chromatography to afford this compound.

Part 2: Synthesis of Ripasudil (K-115)

Experimental Workflow:

Synthesis_Workflow_Part2 cluster_1 Final Assembly of Ripasudil Intermediate_A (S)-tert-butyl 3-methyl-1,4-diazepane- 1-carboxylate Step5 Sulfonamide Coupling Intermediate_A->Step5 Intermediate_B 4-Fluoroisoquinoline- 5-sulfonyl chloride Intermediate_B->Step5 Intermediate_C Boc-Protected Ripasudil Step5->Intermediate_C Step6 Boc Deprotection Intermediate_C->Step6 Final_Product Ripasudil (K-115) Step6->Final_Product

Caption: Workflow for the final assembly of Ripasudil (K-115).

Detailed Protocol:

  • Sulfonamide Coupling:

    • Dissolve this compound and triethylamine in acetonitrile.

    • Cool the solution to 0 °C under an inert atmosphere (e.g., argon).

    • Add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.

    • Stir the reaction mixture at 0 °C for several hours until completion.

    • Work up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer, dry, and concentrate to obtain the crude Boc-protected Ripasudil.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected Ripasudil in a suitable solvent such as methylene chloride.

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water) to yield Ripasudil hydrochloride.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of Ripasudil (K-115).

Table 1: Synthesis of Ripasudil (K-115)

StepProductYieldPurity (HPLC)Enantiomeric Excess (ee)Reference
Coupling & DeprotectionRipasudil Hydrochloride97%99.99%99.99%[1]

Table 2: Biological Activity of Ripasudil (K-115)

AssayTargetIC₅₀SpeciesEffectReference
Kinase InhibitionROCK151 nM-Potent Inhibition[2]
Kinase InhibitionROCK219 nM-Potent Inhibition[2]
Intraocular Pressure (IOP) Reduction--RabbitConcentration-dependent IOP reduction[2]
Intraocular Pressure (IOP) Reduction--MonkeyConcentration-dependent IOP reduction[2]

Conclusion

This document provides a comprehensive overview and detailed protocols for the synthesis of the potent ROCK inhibitor, Ripasudil (K-115), with a focus on the stereoselective preparation of its chiral 1,4-diazepane intermediate. The provided workflows, protocols, and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The elucidation of the ROCK signaling pathway and the precise synthetic route will aid in the design and synthesis of novel Ripasudil analogs with potentially improved therapeutic profiles.

References

Application Note: ¹H NMR Characterization of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the ¹H NMR characterization of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. We present a summary of the ¹H NMR spectral data, a detailed experimental protocol for its synthesis, and the procedure for acquiring and processing the NMR data. This document is intended for researchers, scientists, and drug development professionals requiring a standardized method for the synthesis and characterization of this compound.

Introduction

This compound (CAS 194032-32-1) is a chiral cyclic diamine derivative. The accurate characterization of this intermediate is crucial for ensuring the purity and identity of subsequent active pharmaceutical ingredients. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This note outlines a comprehensive procedure for its synthesis and ¹H NMR analysis.

Data Presentation

The ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 100 °C. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-C(CH₃)₃1.40s-9H
-CH(CH₃)-0.94d6.33H
Diazepane Ring-H1.53-1.63m-1H
Diazepane Ring-H1.69-1.78m-1H
Diazepane Ring-H2.42-2.49m-1H
Diazepane Ring-H2.60-2.68m-1H
Diazepane Ring-H2.70-2.79m-1H
Diazepane Ring-H2.97ddd14.0, 4.6, 4.61H
Diazepane Ring-H3.17ddd14.0, 7.7, 5.81H
Diazepane Ring-H3.54ddd14.0, 6.3, 5.81H
Diazepane Ring-H3.60ddd14.0, 4.6, 4.61H

Note: The assignments for the diazepane ring protons are complex due to conformational flexibility and signal overlap. The data presented is based on the information available from ChemicalBook.[1]

Experimental Protocols

Synthesis of this compound

A practical synthesis of the title compound can be achieved through a multi-step process starting from commercially available (S)-(+)-2-amino-1-propanol. The overall yield for this synthesis has been reported to be 45.2%.[1] The purity of the final product can be assessed by gas chromatography, with an expected purity of 97.5% and an enantiomeric excess of 99.9% as determined after derivatization.[1]

¹H NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 100 °C

  • Pulse Sequence: Standard proton pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start (S)-(+)-2-amino-1-propanol synthesis_steps Multi-step Synthesis start->synthesis_steps Reagents & Conditions product This compound synthesis_steps->product sample_prep Sample Preparation (DMSO-d6, TMS) product->sample_prep nmr_acquisition 1H NMR Acquisition (400 MHz, 100 °C) sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing final_data ¹H NMR Data Table data_processing->final_data

Caption: Experimental workflow for the synthesis and ¹H NMR characterization.

References

Application Notes and Protocols for the Analytical Methods of Chiraliazepane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Diazepanes and their derivatives are an important class of compounds with a wide range of therapeutic applications. The synthesis of enantiomerically pure diazepanes often involves the use of chiral intermediates or the resolution of racemic mixtures. Consequently, robust and efficient analytical methods for the stereoselective analysis of these chiral intermediates are essential for process control, quality assurance, and regulatory compliance.

These application notes provide detailed protocols and guidance for the chiral analysis of key diazepane intermediates, including chiral aminobutyric acid derivatives, 2-aminobenzophenone derivatives, and chiral amines/benzylamines. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

General Workflow for Chiral Method Development

A systematic approach is crucial for the efficient development of a chiral separation method. The following workflow can be adapted for various chiral intermediates and analytical techniques.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Racemic Intermediate Sample screen_csp Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based, Pirkle-type, Crown ether) start->screen_csp screen_tech Evaluate Different Techniques (HPLC, SFC, CE) screen_csp->screen_tech optimize_mp Optimize Mobile Phase (Solvent ratio, additives, pH) screen_tech->optimize_mp optimize_params Optimize Instrumental Parameters (Flow rate, temperature, pressure) optimize_mp->optimize_params validate Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) optimize_params->validate end Validated Chiral Analytical Method validate->end

Caption: A generalized workflow for the development of chiral analytical methods.

Application Note 1: Chiral HPLC Analysis of Aminobutyric Acid Intermediates

Chiral aminobutyric acid derivatives are crucial building blocks in the synthesis of many diazepanes. Their enantiomeric purity directly impacts the stereochemistry of the final product.

Experimental Protocol: HPLC-UV

Objective: To determine the enantiomeric purity of a chiral aminobutyric acid intermediate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation: Representative Chromatographic Data

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5-
Enantiomer 210.2> 2.0

Note: Retention times and resolution are typical and may vary depending on the specific aminobutyric acid derivative and exact chromatographic conditions.

Method Development Considerations:
  • Mobile Phase Modifiers: For acidic compounds like aminobutyric acids, the addition of a small amount of an acidic modifier like TFA is often necessary to improve peak shape and resolution.

  • Stationary Phase Selection: Polysaccharide-based CSPs are a good starting point for screening. If resolution is not achieved, consider other types of CSPs such as Pirkle-type or ligand-exchange columns.

  • Indirect Method: If direct separation is challenging, pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) can be employed to form diastereomers that can be separated on a standard achiral C18 column.

Application Note 2: Chiral SFC Analysis of Aminobenzophenone Intermediates

Chiral 2-aminobenzophenone derivatives are key precursors for the synthesis of various benzodiazepines. Supercritical Fluid Chromatography (SFC) is often a preferred technique for their chiral separation due to its high speed and reduced consumption of organic solvents.[1]

Experimental Protocol: SFC-UV

Objective: To achieve rapid chiral separation of a 2-aminobenzophenone intermediate.

Instrumentation:

  • SFC system with a CO₂ pump, modifier pump, automated back pressure regulator, column oven, and UV detector.

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 150 x 4.6 mm, 3 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Diethylamine (DEA) (70:30, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in methanol to a concentration of 0.5 mg/mL.

Data Presentation: Representative Chromatographic Data

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 12.8-
Enantiomer 23.5> 2.5

Note: Retention times and resolution are typical and may vary depending on the specific aminobenzophenone derivative and exact SFC conditions.

Method Development Considerations:
  • Mobile Phase Additives: For basic intermediates like aminobenzophenones, a basic additive such as DEA is often required to prevent peak tailing and improve resolution.

  • Modifier Choice: Methanol, ethanol, and isopropanol are common modifiers in SFC. Their polarity can significantly influence selectivity.

  • Pressure and Temperature: These parameters affect the density and solvating power of the supercritical fluid and can be optimized to fine-tune the separation.

Application Note 3: Chiral Capillary Electrophoresis of Amine Intermediates

Capillary Electrophoresis (CE) offers high efficiency and low sample and reagent consumption, making it a valuable technique for the chiral analysis of amine intermediates used in diazepine synthesis.

Experimental Protocol: CE-UV

Objective: To determine the enantiomeric composition of a chiral primary amine intermediate.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

ParameterCondition
Capillary Fused-silica, 50 µm I.D., 60 cm total length (50 cm effective length)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated β-cyclodextrin
Applied Voltage 20 kV
Temperature 25 °C
Detection Wavelength 214 nm
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Sample Preparation Dissolve the sample in water or a suitable buffer to a concentration of 0.1 mg/mL.

Data Presentation: Representative Electrophoretic Data

EnantiomerMigration Time (min)Resolution (Rs)
Enantiomer 112.3-
Enantiomer 212.9> 1.8

Note: Migration times and resolution are typical and may vary depending on the specific amine intermediate and exact CE conditions.

Method Development Considerations:
  • Chiral Selector: Sulfated cyclodextrins are highly effective for the chiral separation of basic compounds. The type and concentration of the cyclodextrin are critical parameters to optimize.

  • BGE pH: The pH of the background electrolyte affects the charge of the analyte and the electroosmotic flow, both of which influence the separation.

  • Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can alter the selectivity of the chiral recognition.

Logical Relationship of Analytical Techniques for Chiral Intermediate Analysis

The selection of an appropriate analytical technique often depends on the properties of the intermediate and the specific requirements of the analysis.

G cluster_intermediates Chiral Diazepane Intermediates cluster_techniques Primary Analytical Techniques cluster_advantages Key Advantages amino_acid Aminobutyric Acid Derivatives (Acidic, Polar) hplc HPLC amino_acid->hplc Good for polar compounds aminobenzophenone 2-Aminobenzophenone Derivatives (Basic, Less Polar) aminobenzophenone->hplc sfc SFC aminobenzophenone->sfc Ideal for less polar compounds, fast amines Chiral Amines/Benzylamines (Basic, Polar) amines->hplc ce CE amines->ce Excellent for charged, polar molecules hplc_adv Versatile, Established Methods hplc->hplc_adv sfc_adv High Speed, Reduced Solvent Use sfc->sfc_adv ce_adv High Efficiency, Low Sample Volume ce->ce_adv

Caption: Selection of analytical techniques based on intermediate properties.

References

Application Notes & Protocols for HPLC Analysis of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the chiral separation and analysis of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development who require accurate enantiomeric purity assessment.

Introduction

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules is often critical to their biological activity and safety.[1][2] Therefore, a reliable analytical method to determine the enantiomeric purity is essential. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for separating enantiomers.[3][4]

This document outlines a systematic approach to developing an HPLC method for the chiral analysis of this compound. The methodology covers column screening, mobile phase optimization, and sample preparation.

Experimental Protocols

A successful chiral separation often requires screening different columns and mobile phases.[5][6] The following protocols describe a methodical approach to developing a robust HPLC method.

  • Analyte: this compound (and its corresponding racemate for method development)

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)

  • Columns: A selection of Chiral Stationary Phases is recommended for initial screening. Polysaccharide-based columns are a good starting point.[1]

    • Chiralpak® IA/IB/IC/ID/IG

    • Chiralcel® OD/OJ/OZ

    • Pirkle-type column (e.g., Whelk-O® 1)

  • An HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is suitable.

  • A column thermostat is recommended to maintain a consistent temperature.

  • Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in a suitable solvent (e.g., Isopropanol).

  • Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase.

  • Prepare a sample solution of the (S)-enantiomer at the same concentration to confirm peak identity.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

A systematic screening approach is the most efficient way to develop a chiral separation method.

Step 1: Initial Column and Mobile Phase Screening

The initial screening should involve a few orthogonal polysaccharide-based CSPs and a set of standard mobile phases. Since the target molecule has a basic nitrogen, an additive like DEA is often necessary to improve peak shape in normal phase.

Table 1: Initial Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Polar Organic)Condition 4 (Reversed Phase)
Columns to Screen Chiralpak IA, Chiralcel OD-HChiralpak IA, Chiralcel OD-HChiralpak IGChiralpak IA, Chiralcel OD-RH
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEAn-Hexane / Ethanol (90:10, v/v) + 0.1% DEAMethanol + 0.1% DEAAcetonitrile / Water (50:50, v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C25 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL5 µL5 µL

Step 2: Optimization

Once a promising separation is observed (i.e., baseline or near-baseline separation of the two enantiomers from the racemic standard), the method can be optimized.

  • Mobile Phase Ratio: Adjust the ratio of the strong solvent (e.g., IPA, EtOH) to fine-tune the retention time and resolution.

  • Additive Concentration: Optimize the concentration of the additive (DEA or TFA) to achieve the best peak shape and symmetry.

  • Flow Rate: Adjust the flow rate to balance analysis time and resolution.

  • Temperature: Investigate the effect of column temperature. For some chiral separations, lower or higher temperatures can significantly improve resolution.[7][8]

Data Presentation

The following table presents illustrative data for a hypothetical successful chiral separation of this compound and its (R)-enantiomer.

Table 2: Example Chromatographic Performance Data

ParameterValue
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 210 nm
Retention Time (R)-enantiomer 8.5 min
Retention Time (S)-enantiomer 9.8 min
Resolution (Rs) > 2.0
Tailing Factor (Tf) 1.1
Theoretical Plates (N) > 5000

Visualizations

The following diagram illustrates the logical workflow for developing the HPLC method for chiral analysis.

HPLC_Workflow start Start: Define Analytical Goal (Enantiomeric Purity) sample_prep Sample Preparation (Racemate & S-enantiomer) start->sample_prep screening Column & Mobile Phase Screening (Normal, Polar, Reversed Phase) sample_prep->screening evaluation Evaluate Screening Results (Separation? Peak Shape?) screening->evaluation evaluation->screening Poor/No Separation optimization Method Optimization (Mobile Phase Ratio, Additive, Temp.) evaluation->optimization Separation Observed validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Analysis of This compound validation->routine_analysis no_sep No Separation

Caption: Workflow for HPLC method development and validation.

The diagram below outlines the decision-making process for selecting a chiral stationary phase.

Column_Selection analyte Analyte: This compound (Basic, Chiral Center) initial_choice Initial Choice: Polysaccharide-based CSPs (Broad Applicability) analyte->initial_choice normal_phase Normal Phase (Hexane/Alcohol + DEA) Good for non-polar interactions initial_choice->normal_phase Primary Approach reversed_phase Reversed Phase (ACN/Water + TFA) Alternative for polar interactions initial_choice->reversed_phase Secondary Approach alternative_csp Alternative CSPs (e.g., Pirkle-type) If polysaccharide fails normal_phase->alternative_csp If no success reversed_phase->alternative_csp If no success

Caption: Decision tree for chiral column selection strategy.

References

Application Notes and Protocols for N-Boc Protection of 3-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-Boc protection of 3-methyl-1,4-diazepane, a critical step in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[1][2][] The protocol below is adapted from established methods for the N-Boc protection of cyclic diamines.[4][5][6]

Introduction

3-Methyl-1,4-diazepane possesses two secondary amine functionalities with different steric and electronic environments, offering the potential for selective mono-protection or di-protection. The choice of reaction conditions, particularly the stoichiometry of the Boc-protecting reagent, di-tert-butyl dicarbonate ((Boc)₂O), will influence the outcome of the reaction. These application notes provide protocols for both selective mono-N-Boc protection and di-N-Boc protection.

Experimental Protocols

1. Materials and Methods

  • Reagents:

    • 3-Methyl-1,4-diazepane

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Glass column for chromatography

2. Protocol for Mono-N-Boc Protection of 3-Methyl-1,4-diazepane

This protocol is designed to favor the formation of the mono-protected product by using a controlled amount of the Boc-anhydride.

  • Reaction Setup:

    • Dissolve 3-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in DCM to the stirred solution of the diamine.

    • Add triethylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected 3-methyl-1,4-diazepane.

3. Protocol for Di-N-Boc Protection of 3-Methyl-1,4-diazepane

This protocol aims to protect both amine groups by using an excess of the Boc-anhydride.

  • Reaction Setup:

    • Dissolve 3-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (2.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM to the stirred solution.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the di-Boc-protected 3-methyl-1,4-diazepane.

Data Presentation

The following table summarizes representative quantitative data for N-Boc protection reactions of similar cyclic diamines, which can be used as an expected benchmark for the reactions with 3-methyl-1,4-diazepane.

ProductReagent Equivalents ((Boc)₂O)SolventBaseReaction Time (h)Yield (%)Purity (%)Reference
Mono-Boc-6,6-difluoro-1,4-diazepane1.0Methanol-1--[4]
Mono-Boc-(1R,2R)-cyclohexane-1,2-diamine1.0Methanol-166>93[5][6]
Di-Cbz-6,6-difluoro-1,4-diazepane-DichloromethaneTriethylamine---[4]

Note: The yield and purity are dependent on the specific reaction conditions and purification efficacy.

Visualizations

Experimental Workflow for Mono-N-Boc Protection

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-methyl-1,4-diazepane in anhydrous DCM cool Cool to 0 °C start->cool add_boc Add (Boc)₂O solution cool->add_boc add_base Add triethylamine add_boc->add_base react Stir at room temperature for 12-16 hours add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO₃ monitor->quench separate Separate organic layer quench->separate extract Extract aqueous layer with DCM separate->extract combine Combine organic layers extract->combine wash Wash with brine combine->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column chromatography concentrate->chromatography product Isolated Mono-Boc Product chromatography->product

Caption: Workflow for the mono-N-Boc protection of 3-methyl-1,4-diazepane.

Signaling Pathway of the Boc Protection Reaction

reaction_pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products diamine 3-Methyl-1,4-diazepane (Nucleophile) nucleophilic_attack Nucleophilic attack of amine on carbonyl carbon of (Boc)₂O diamine->nucleophilic_attack 1 boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->nucleophilic_attack 2 intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of tert-butoxide and CO₂ intermediate->elimination boc_product N-Boc-3-methyl-1,4-diazepane elimination->boc_product byproducts tert-Butanol + CO₂ elimination->byproducts

Caption: Mechanism of the N-Boc protection reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fukuyama-Mitsunobu Reactions for Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Fukuyama-Mitsunobu reaction in diazepane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of diazepanes using the Fukuyama-Mitsunobu reaction.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields in the Fukuyama-Mitsunobu synthesis of diazepanes can often be attributed to several critical factors:

  • Moisture: The reaction is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Traces of water can hydrolyze the phosphonium intermediate, halting the catalytic cycle.

  • Reagent Quality: The quality of the azodicarboxylate (DEAD or DIAD) and the phosphine (e.g., PPh₃) is crucial. Use freshly opened bottles or purify reagents if they have been stored for a long time.

  • Nucleophilicity of the Sulfonamide: The acidity of the 2-nitrobenzenesulfonamide (nosyl amide) is key to its successful alkylation under Mitsunobu conditions.[1] Ensure the nosyl group is properly installed on your starting amine.

  • Steric Hindrance: Highly substituted alcohol or amine precursors can significantly slow down the reaction rate. Longer reaction times or elevated temperatures may be necessary, but this can also lead to side product formation.

  • Order of Reagent Addition: The standard and recommended procedure is to pre-mix the alcohol, the nosyl-protected amine, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0 °C, and then add the azodicarboxylate (DEAD or DIAD) dropwise.[2] This order helps to minimize side reactions.

Q2: I'm observing significant side products in my reaction mixture. What are they and how can they be minimized?

A: The most common side product is the formation of a hydrazine dicarboxylate adduct, which arises from the reaction between the nosyl amide and the azodicarboxylate. This occurs when the nucleophile (nosyl amide) is not acidic enough (pKa > 13) or when the desired SN2 displacement is slow.[3]

  • Minimization Strategy:

    • Slow Addition at Low Temperature: Add the DEAD or DIAD solution dropwise to the reaction mixture at 0 °C. This maintains a low concentration of the azodicarboxylate and favors the desired reaction pathway with the activated alcohol.

    • Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) as it can sometimes lead to cleaner reactions and easier purification.[4]

    • Alternative Reagents: For challenging substrates, consider using modified Mitsunobu reagents like DTBAD (di-tert-butyl azodicarboxylate) in combination with diphenylpyridinylphosphine, which can generate by-products that are more easily removed during workup.[5][6]

Q3: What are the optimal conditions for the final nosyl (Ns) group deprotection?

A: The key advantage of the nosyl group is its removal under mild conditions, which preserves other sensitive functional groups.[7] The standard and most effective method involves nucleophilic aromatic substitution using a thiol.[1]

  • Recommended Conditions: Treatment with a thiol, such as thiophenol (2.5 equivalents), and a mild base like potassium carbonate (K₂CO₃, 2.5 equivalents) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is highly effective.[7][8] The reaction typically proceeds smoothly at room temperature.

Q4: Can I use a different phosphine besides triphenylphosphine (PPh₃)?

A: Yes, other phosphines can be used and may offer advantages. For instance, tributylphosphine (PBu₃) can be more reactive but is also more sensitive to air oxidation. The choice of phosphine can influence selectivity, especially when dealing with molecules containing multiple alcohol groups.[9] For most standard applications involving diazepane synthesis, triphenylphosphine remains a reliable and cost-effective choice.

Data Presentation: Reagent and Condition Comparison

Optimizing the reaction often involves screening different reagents and conditions. The following tables summarize key variables.

Table 1: Comparison of Common Mitsunobu Reagents

Reagent TypeCommon ExamplesKey Characteristics & Considerations
Azodicarboxylates DEAD (Diethyl azodicarboxylate)Standard, effective reagent. By-product can be difficult to remove.
DIAD (Diisopropyl azodicarboxylate)Often provides cleaner reactions than DEAD; by-product is sometimes easier to remove.[4]
DTBAD (Di-tert-butyl azodicarboxylate)By-products are more easily removed during workup.[5][6]
Phosphines PPh₃ (Triphenylphosphine)Most common, stable, and cost-effective. By-product (TPPO) can complicate purification.
PBu₃ (Tributylphosphine)More nucleophilic/reactive than PPh₃. Can be beneficial for sterically hindered alcohols. Air-sensitive.
Polymer-supported PPh₃Simplifies purification as the phosphine oxide by-product remains on the solid support.[10]

Table 2: Typical Reaction Parameters

ParameterRecommended RangeNotes
Temperature 0 °C to Room TemperatureStart at 0 °C for azodicarboxylate addition. Reaction can then be allowed to warm to room temperature.
Solvent THF, Dioxane, DCMAnhydrous THF is the most commonly used and preferred solvent.[2]
Reagent Stoichiometry 1.1 - 1.5 equivalentsA slight excess of phosphine and azodicarboxylate relative to the limiting reagent (alcohol or amine) is typical.
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS to determine completion. Highly dependent on substrate reactivity.

Experimental Protocols

Protocol 1: General Procedure for Fukuyama-Mitsunobu Synthesis of N-Nosyl-Diazepane

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the diazepane precursor alcohol (1.0 eq.), 2-nitrobenzenesulfonamide (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.1-0.2 M).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the N-nosyl-diazepane product.

Protocol 2: General Procedure for Nosyl Group Deprotection

  • Dissolve the purified N-nosyl-diazepane (1.0 eq.) in acetonitrile or DMF in a round-bottom flask.[7]

  • Add thiophenol (2.5 eq.) to the solution, followed by powdered potassium carbonate (2.5 eq.).[7]

  • Stir the mixture vigorously at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[7]

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, followed by a brine wash (1x).[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected diazepane. Further purification may be performed if necessary.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the reaction.

Fukuyama_Mitsunobu_Workflow A 1. Mix Alcohol, Nosyl Amide, & PPh3 in Anhydrous THF B 2. Cool Mixture to 0 °C A->B C 3. Add DIAD/DEAD Dropwise B->C D 4. Warm to RT & Stir (6-24h) C->D E 5. Reaction Workup & Column Chromatography D->E F 6. Isolate N-Nosyl-Diazepane E->F G 7. Deprotection: Thiophenol, K2CO3 F->G H 8. Workup & Purification G->H I 9. Final Diazepane Product H->I

Caption: General workflow for diazepane synthesis via Fukuyama-Mitsunobu reaction and subsequent deprotection.

Troubleshooting_Tree start_node Low or No Yield q1 Anhydrous conditions verified? start_node->q1 decision_node decision_node action_node action_node end_node Re-run Experiment a1 Dry solvents/reagents. Use oven-dried glassware. q1->a1 No q2 Reagent quality checked? q1->q2 Yes a1->end_node a2 Use fresh/purified DEAD/DIAD & PPh3. q2->a2 No q3 Significant side products? q2->q3 Yes a2->end_node a3 Ensure slow, dropwise addition of DIAD at 0 °C. q3->a3 Yes q4 Substrates sterically hindered? q3->q4 No a3->end_node a4 Increase reaction time or temperature moderately. q4->a4 Yes a4->end_node

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Mitsunobu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Mitsunobu reaction so challenging?

A1: Triphenylphosphine oxide is a significant byproduct in several widely-used reactions, including the Mitsunobu, Wittig, and Appel reactions.[1] Its removal can be problematic due to its high polarity, which often leads to co-elution with the desired product during chromatographic purification.[1][2] This issue is particularly prominent in large-scale reactions where column chromatography is not a viable purification method.[1]

Q2: What are the primary strategies for removing TPPO?

A2: The main approaches for removing TPPO can be broadly categorized as:

  • Crystallization/Precipitation: This method relies on the differential solubility of TPPO and the desired product in a given solvent system to selectively crystallize one from the mixture.[1]

  • Chromatography: This includes techniques like standard silica gel chromatography and filtration through a silica plug.[3][4]

  • Complexation with Metal Salts: Certain metal salts, such as zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂), can form insoluble complexes with TPPO, which can then be removed by filtration.[3][5]

  • Use of Scavenger Resins: Polymer-bound reagents can be used to react with and immobilize TPPO, allowing for its removal by filtration.

  • Chemical Conversion: TPPO can be chemically converted to a species that is more easily separated. For instance, treatment with oxalyl chloride forms an insoluble phosphonium salt.[3]

Q3: How do I select the most appropriate method for my specific reaction?

A3: The optimal method for TPPO removal depends on several factors, including the properties of your desired product (polarity, solubility, and stability), the reaction solvent, and the scale of the reaction. The flowchart below provides a general decision-making framework.

TPPO_Removal_Decision_Tree start Crude Mitsunobu Reaction Mixture product_polarity Is the product non-polar? start->product_polarity product_basic Does the product have a basic nitrogen? product_polarity->product_basic No silica_plug Silica Plug Filtration product_polarity->silica_plug Yes product_stable Is the product stable to acid? product_basic->product_stable No large_scale Large Scale (> 1g)? product_basic->large_scale No acid_extraction Acidic Extraction product_basic->acid_extraction Yes scavenger_resin Scavenger Resin product_stable->scavenger_resin Yes solvent_choice Is the reaction solvent non-polar? large_scale->solvent_choice No crystallization Crystallization large_scale->crystallization Yes metal_complexation Metal Salt Complexation solvent_choice->metal_complexation Yes chromatography Column Chromatography solvent_choice->chromatography No ZnCl2_Precipitation_Workflow start Crude Reaction Mixture (in Ethanol) add_zncl2 Add 1.8M ZnCl2 in warm Ethanol start->add_zncl2 precipitate Stir and Scrape to Induce Precipitation add_zncl2->precipitate filter1 Filter to Remove ZnCl2(TPPO)2 Precipitate precipitate->filter1 concentrate Concentrate Filtrate filter1->concentrate slurry Slurry Residue with Acetone concentrate->slurry filter2 Filter to Remove Excess ZnCl2 slurry->filter2 end Purified Product filter2->end Silica_Plug_Workflow start Crude Reaction Mixture concentrate Concentrate to Low Volume start->concentrate suspend Suspend in Non-polar Solvent (Pentane/Hexane) concentrate->suspend filter Filter through Silica Plug suspend->filter elute Elute Product with Slightly More Polar Solvent (e.g., Diethyl Ether) filter->elute end Purified Product elute->end repeat Repeat if Necessary elute->repeat Acidic_Extraction_Workflow start Crude Reaction Mixture in Organic Solvent extract_acid Extract with 1-2 N HCl start->extract_acid separate_layers Separate Layers extract_acid->separate_layers aqueous_layer Aqueous Layer (contains protonated product) separate_layers->aqueous_layer organic_layer Organic Layer (contains TPPO) - Discard separate_layers->organic_layer basify Basify Aqueous Layer aqueous_layer->basify extract_organic Extract with Organic Solvent basify->extract_organic dry_concentrate Dry and Concentrate Organic Layer extract_organic->dry_concentrate end Purified Product dry_concentrate->end

References

Technical Support Center: Intramolecular Fukuyama-Mitsunobu Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intramolecular Fukuyama-Mitsunobu cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this powerful macrocyclization reaction.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the intramolecular Fukuyama-Mitsunobu cyclization, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclized Product 1. Inefficient activation of the alcohol: The betaine intermediate may not be forming efficiently. 2. Low nucleophilicity of the sulfonamide: The sulfonamide nitrogen may not be sufficiently acidic (pKa > 13) or is sterically hindered. 3. Substrate conformation: The linear precursor may adopt a conformation unfavorable for cyclization. 4. Reagent quality: Triphenylphosphine (PPh₃) may be partially oxidized, or the azodicarboxylate (DEAD/DIAD) may have degraded. 5. Solvent not anhydrous: Trace amounts of water can quench the reaction intermediates.1. Change the order of addition: Pre-form the betaine by adding the azodicarboxylate to PPh₃ before adding the substrate. 2. Use a stronger base-activating system: Additives like triethylamine can sometimes improve yields. For less acidic nucleophiles, consider alternative reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) which forms a more basic betaine intermediate. 3. High dilution conditions: Running the reaction at very low concentrations (0.001-0.01 M) favors intramolecular cyclization over intermolecular oligomerization. 4. Check reagent purity: Use freshly opened or purified reagents. PPh₃ can be recrystallized, and azodicarboxylates should be stored properly. 5. Use anhydrous solvents: Ensure all solvents are rigorously dried before use.
Formation of Intermolecular Oligomers/Polymers 1. High concentration: The rate of intermolecular reaction is favored at higher concentrations. 2. Slow intramolecular cyclization: If the ring strain of the desired macrocycle is high, intermolecular reactions can compete more effectively.1. Employ high-dilution conditions: Use a syringe pump to slowly add the linear precursor to a solution of the Mitsunobu reagents over a long period (e.g., 8-12 hours). 2. Optimize reaction temperature: Lowering the temperature may favor the intramolecular pathway by reducing the rate of competing reactions.
Difficult Purification of the Cyclized Product 1. Presence of triphenylphosphine oxide (TPPO): TPPO is often difficult to separate from the desired product by standard chromatography. 2. Presence of the reduced azodicarboxylate (e.g., diisopropyl hydrazodicarboxylate): This byproduct can also be challenging to remove.1. For TPPO removal:     a. Precipitation: TPPO is poorly soluble in diethyl ether or hexanes. Concentrating the reaction mixture and triturating with these solvents can precipitate out the TPPO.     b. Use of modified phosphines: Employ polymer-supported triphenylphosphine or fluorous-tagged phosphines to simplify removal by filtration. 2. For hydrazodicarboxylate removal:     a. Chromatography optimization: Changing the solvent system (e.g., from ethyl acetate/hexanes to diethyl ether/hexanes) or using a different stationary phase (e.g., alumina) can improve separation.     b. Use of modified azodicarboxylates: Reagents like di-tert-butyl azodicarboxylate (DTBAD) can be used, where the byproduct is removed by treatment with trifluoroacetic acid.[1]
Formation of an Elimination Byproduct (e.g., Dehydroamino Acids) 1. Substrate structure: For substrates like serine or threonine derivatives, β-elimination can be a competing side reaction.[2]1. Choice of protecting groups: The degree of β-elimination can be sensitive to the N-protecting group. For example, trityl (Tr) or phenylfluorenyl protecting groups have been shown to minimize this side reaction in serine derivatives.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in an intramolecular Fukuyama-Mitsunobu cyclization?

A1: The two main stoichiometric byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, such as diethyl hydrazodicarboxylate or diisopropyl hydrazodicarboxylate.[2] These byproducts are often the main challenge in the purification of the desired cyclic product.

Q2: How can I favor the intramolecular cyclization over intermolecular side reactions?

A2: The key to favoring intramolecular reactions is to use high-dilution conditions. This is typically achieved by the slow addition of a solution of the linear precursor into a solution of the Mitsunobu reagents over an extended period. This maintains a very low concentration of the precursor, minimizing the chance of two molecules reacting with each other.

Q3: What is the optimal order of addition for the reagents?

A3: While the most common procedure involves dissolving the substrate and triphenylphosphine in a solvent and then adding the azodicarboxylate, this can sometimes be suboptimal.[3] If you are experiencing low yields, it is recommended to try pre-forming the betaine intermediate by adding the azodicarboxylate to a solution of triphenylphosphine at 0°C before the slow addition of the substrate.

Q4: Can this reaction be used for the synthesis of large macrocycles?

A4: Yes, the intramolecular Fukuyama-Mitsunobu reaction is a powerful tool for the synthesis of macrocycles, including those with large ring sizes. It has been successfully employed in the synthesis of various natural products containing macrocyclic lactams.[4][5][6]

Q5: My sulfonamide is not very acidic. Can I still perform the cyclization?

A5: The pKa of the sulfonamide should ideally be 13 or lower for the reaction to proceed efficiently. If your sulfonamide is less acidic, the reaction may be sluggish or fail. In such cases, using alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) with tributylphosphine (n-Bu₃P) can be effective as this system generates a stronger base in situ.[5]

Data on Intramolecular Fukuyama-Mitsunobu Cyclization in Synthesis

The following table summarizes the reported yields for various intramolecular Fukuyama-Mitsunobu cyclizations in the context of natural product synthesis. Note that the literature rarely provides quantitative data for byproduct formation; the primary metric for success is the isolated yield of the desired cyclic product.

Precursor TypeTarget Macrocycle/IntermediateReagentsSolventConditionsYield (%)Reference
Ns-protected amino alcohol14-membered macrocyclic alkaloid intermediatePPh₃, DEADTHFRoom Temp91%[4][5]
Ns-protected amino alcohol9-membered ring productPPh₃, DEAD--74%[4]
Ns-protected amino alcoholBicyclic Ns amide---69%[6]
Ns-protected amino alcoholPyrrole derivativePPh₃, DIADTolueneRoom Temp-[5]
Ns-protected amino alcoholTricyclic productPPh₃, DEAD--74%[6]
Ns-protected amino alcohol(+)-Merobatzelladine B intermediatePPh₃, DIAD---[5]
Sulfonamide with primary alcoholDeoxynupharidine intermediaten-Bu₃P, ADDP--80%[4]
Ns-protected amino alcoholManzamine C intermediatePPh₃, DIAD--53%[5]
Ns-protected amino alcohol(+)-Fawcettimine intermediatePPh₃, DEAD-80°C67%[4]

Experimental Protocols

General Protocol for Intramolecular Fukuyama-Mitsunobu Cyclization

This protocol is a general guideline and may require optimization for specific substrates. High-dilution conditions are critical for success.

Materials:

  • Linear precursor containing a primary or secondary alcohol and a nosyl (Ns)-protected amine.

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent (e.g., Toluene, Dichloromethane)

  • Syringe pump

Procedure:

  • Preparation of Reagent Solution: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve triphenylphosphine (1.5 - 3.0 equivalents) and DIAD (1.5 - 3.0 equivalents) in anhydrous THF to a concentration of approximately 0.1 M. Cool the solution to 0°C.

  • Preparation of Substrate Solution: In a separate flame-dried flask, dissolve the linear precursor (1.0 equivalent) in anhydrous THF to a concentration suitable for the syringe pump (e.g., 0.01 M).

  • Cyclization Reaction: Using a syringe pump, add the substrate solution to the cooled reagent solution dropwise over a period of 8-12 hours. The final concentration of the substrate in the reaction mixture should be in the range of 0.001 - 0.01 M to favor intramolecular cyclization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • To remove the majority of triphenylphosphine oxide (TPPO), triturate the crude residue with cold diethyl ether or a mixture of hexanes and ethyl acetate, and filter the resulting precipitate.

    • The filtrate, containing the desired cyclized product and the reduced DIAD byproduct, is then concentrated and purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and may require optimization.

Visualizations

Reaction Mechanism and Byproduct Formation

Fukuyama_Mitsunobu_Byproducts cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products PPh3 PPh₃ Betaine PPh₃⁺-N⁻(CO₂iPr)N(CO₂iPr) PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine Substrate HO-R-NHNs Alkoxyphosphonium [R-O-PPh₃]⁺ NsN⁻-R' Substrate->Alkoxyphosphonium Betaine->Alkoxyphosphonium + Substrate Hydrazodicarboxylate DIAD-H₂ (Byproduct) Betaine->Hydrazodicarboxylate + 2H⁺ (from Substrate) CyclicProduct Cyclic Product Alkoxyphosphonium->CyclicProduct Intramolecular SN2 TPPO TPPO (Byproduct) Alkoxyphosphonium->TPPO

Caption: General mechanism of the intramolecular Fukuyama-Mitsunobu cyclization and byproduct formation.

Experimental Workflow

Experimental_Workflow A Prepare Reagent Solution (PPh₃ + DIAD in THF at 0°C) C Slow Addition via Syringe Pump (8-12 hours) A->C B Prepare Substrate Solution (Linear Precursor in THF) B->C D Reaction Stirring (Room Temp, 6-12h) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up: Concentrate Reaction Mixture E->F Reaction Complete G Purification Step 1: Precipitate TPPO (Triturate with Et₂O/Hexanes) F->G H Purification Step 2: Column Chromatography G->H I Isolated Cyclic Product H->I

Caption: A typical experimental workflow for intramolecular Fukuyama-Mitsunobu cyclization.

References

Technical Support Center: Purification of Crude (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when synthesized via intramolecular Fukuyama-Mitsunobu cyclization. The primary byproducts of this reaction that complicate purification are triphenylphosphine oxide (TPPO) and diisopropyl hydrazine-1,2-dicarboxylate.[1]

Problem Possible Cause Suggested Solution
Low Purity After Initial Work-up The crude product is heavily contaminated with triphenylphosphine oxide (TPPO) and diisopropyl hydrazine-1,2-dicarboxylate.- For TPPO Removal: Consider precipitation with zinc chloride in a polar solvent like ethanol.[2] Alternatively, trituration of the crude mixture with a non-polar solvent like pentane or a mixture of hexane/ether can help remove the relatively non-polar TPPO.[3][4] - For Hydrazine Byproduct Removal: An acidic wash during the aqueous work-up can help remove the basic hydrazine byproduct.
Product Appears as an Oil and Won't Solidify The product may be impure, or an inappropriate solvent is being used for precipitation/crystallization.- Ensure the majority of TPPO has been removed, as it can sometimes act as a crystallization inhibitor. - Attempt crystallization from a different solvent system. Common systems for Boc-protected amines include ethyl acetate/hexanes and ethanol/water.
Difficulty in Separating Product from Byproducts by Column Chromatography The polarity of the product and byproducts may be too similar in the chosen eluent system.- For TPPO: TPPO can be challenging to separate by standard silica gel chromatography. Pre-treating the crude mixture to remove the bulk of TPPO is recommended. - General Chromatography: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point. Adding a small amount of a basic modifier like triethylamine to the eluent can prevent streaking of the amine product on the silica gel.
Low Recovery of Product After Purification The product may be co-precipitating with byproducts or is too soluble in the recrystallization wash solvent.- If using precipitation to remove TPPO, be aware that basic compounds can sometimes co-precipitate.[2] - When washing crystals, use a minimal amount of a cold, "poor" solvent in which the product has low solubility.
NMR Spectrum Shows Broad Peaks This could be due to residual acidic or basic impurities, or conformational exchange.- Ensure all acidic or basic reagents from the work-up have been thoroughly removed. - Running the NMR at a higher temperature might sharpen the peaks if conformational exchange is the issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: If synthesized via the Fukuyama-Mitsunobu reaction, the most significant impurities are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate, such as diisopropyl hydrazine-1,2-dicarboxylate.[1] Unreacted starting materials may also be present.

Q2: Is column chromatography on silica gel a suitable method for purifying this compound?

A2: Yes, column chromatography on silica gel can be used. However, due to the basic nature of the free amine on the diazepane ring, it is advisable to use a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in your eluent) to prevent peak tailing and improve separation.

Q3: My product is an oil. How can I crystallize it?

A3: Oiling out can be due to persistent impurities or the choice of solvent. First, try to remove the bulk of the impurities using the methods in the troubleshooting guide. For crystallization, dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate) and then slowly add a "poor" solvent (one in which it is poorly soluble, e.g., hexanes) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, an acid-base extraction can be a very effective initial purification step. The product, having a free secondary amine, is basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl). The non-basic impurities like TPPO will remain in the organic layer. After separating the layers, the aqueous layer can be basified (e.g., with NaOH), and the product can be back-extracted into an organic solvent.

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods. HPLC can provide a quantitative measure of purity, while NMR is excellent for confirming the structure and identifying any remaining impurities.

Data Presentation

The following table presents example data on the purification of this compound. Note: This data is illustrative and may not represent the results of a specific experiment.

Purification Step Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Crude Product ~60%--Major impurities are TPPO and hydrazine byproduct.
Acid-Base Extraction 60%~85%~90%Effectively removes the bulk of TPPO.
Column Chromatography 85%>98%~80%Silica gel with a hexane/ethyl acetate gradient containing 1% triethylamine.
Recrystallization 98%>99.5%~95%From ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Column Chromatography
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The product will move to the aqueous layer, while non-basic impurities like TPPO will remain in the organic layer. Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the product.

  • Combine and Wash: Combine the acidic aqueous layers and wash with EtOAc to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >10.

  • Product Extraction: Extract the product from the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane or EtOAc). Repeat this extraction multiple times.

  • Drying and Concentration: Combine the organic layers containing the product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the partially purified product in a minimal amount of the eluent.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), containing 1% triethylamine.

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product (from Fukuyama-Mitsunobu) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExtract Extract with 1M HCl Dissolve->AcidExtract OrganicLayer1 Organic Layer (TPPO, other non-basic impurities) AcidExtract->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer (Protonated Product) AcidExtract->AqueousLayer1 WashAq Wash with EtOAc AqueousLayer1->WashAq Basify Basify with NaOH WashAq->Basify ProductExtract Extract with EtOAc Basify->ProductExtract OrganicLayer2 Organic Layer (Purified Product) ProductExtract->OrganicLayer2 DryConcentrate Dry and Concentrate OrganicLayer2->DryConcentrate ColumnChrom Silica Gel Column Chromatography DryConcentrate->ColumnChrom PureProduct Pure this compound ColumnChrom->PureProduct

Caption: Workflow for the purification of this compound.

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: N-Boc Deprotection of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc deprotection of 1,4-diazepane derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the N-Boc deprotection of 1,4-diazepane derivatives in a question-and-answer format.

Q1: My N-Boc deprotection is incomplete, and I observe starting material in my reaction mixture. What should I do?

A1: Incomplete deprotection is a frequent issue. Here are several steps to troubleshoot this problem:

  • Increase Reaction Time: The stability of the Boc group can vary depending on the specific substituents on the diazepane ring. Extending the reaction time can often drive the reaction to completion. For instance, while a 30-minute reaction with 4 M HCl in dioxane is sometimes sufficient, extending it to 1-2 hours or even longer may be necessary.[1][2]

  • Increase Acid Concentration/Equivalents: The concentration of the acid can be critical. If you are using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the concentration of TFA. In some cases, using neat TFA or a higher molarity solution of HCl in dioxane can be more effective.

  • Elevate the Reaction Temperature: Most Boc deprotections are carried out at room temperature. If extended reaction times at room temperature are ineffective, a modest increase in temperature (e.g., to 40°C) might be beneficial. However, be cautious as higher temperatures can promote side reactions.

  • Choice of Acid: If TFA is not yielding the desired results, switching to 4 M HCl in dioxane is a common alternative that may be more effective for certain substrates.[1][3]

Q2: I am observing significant side product formation. How can I minimize this?

A2: Side product formation is often related to the harshness of the acidic conditions.

  • Lower the Reaction Temperature: Running the reaction at 0°C can help to suppress side reactions.

  • Use a Scavenger: The tert-butyl cation formed during the deprotection is electrophilic and can react with nucleophilic functional groups on your molecule. Adding a scavenger like anisole or thioanisole can trap this cation and prevent unwanted side reactions.

  • Consider Milder Acids: If your molecule contains other acid-sensitive functional groups, stronger acids like TFA might not be suitable. Milder acids such as p-toluenesulfonic acid (pTSA) can be an alternative.

  • Alternative Deprotection Methods: For highly sensitive substrates, consider non-acidic deprotection methods. Thermal deprotection, for instance, can be achieved by heating the N-Boc protected diazepane in a suitable solvent.[4]

Q3: My desired product is difficult to isolate after workup. What are some tips for purification?

A3: The basic nature of the deprotected diazepine can sometimes complicate purification.

  • Salt Formation and Extraction: After deprotection with TFA or HCl, the product is an ammonium salt. A common workup involves evaporation of the acid and solvent, followed by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the salt and extract the free amine into the organic layer.

  • Ion-Exchange Chromatography: For polar or water-soluble products, solid-phase extraction (SPE) using a cation exchange cartridge (e.g., SCX) can be a very effective purification method. The protonated amine binds to the resin, and after washing away impurities, the desired product is eluted with a basic solution (e.g., ammonia in methanol).

  • Crystallization/Trituration: The resulting hydrochloride or trifluoroacetate salt is often a solid and can be purified by crystallization or trituration with a suitable solvent like diethyl ether.[5]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-Boc deprotection of 1,4-diazepane derivatives?

A1: The two most common methods are:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is typically used at room temperature for 1-2 hours.[1][6]

  • Hydrogen Chloride (HCl) in 1,4-Dioxane: A 4 M solution of HCl in dioxane is a widely used reagent, with reactions typically running for 1-2 hours at room temperature.[1][5]

Q2: How can I monitor the progress of my deprotection reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the disappearance of the starting material (N-Boc protected diazepane) and the appearance of a more polar spot corresponding to the free amine (or its salt) indicates the reaction is proceeding. LC-MS can confirm the mass of the desired product.

Q3: Are there any "greener" alternatives to using DCM or dioxane?

A3: Yes, there is a push towards using more environmentally friendly solvents. Some studies have explored replacing dichloromethane and dioxane with solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Additionally, methods using water at elevated temperatures have been reported for the deprotection of N-Boc amines.[7]

Data Presentation

The following tables summarize typical reaction conditions for the N-Boc deprotection of a substituted 1,4-diazepane derivative and provide a general overview of common acidic conditions.

Table 1: N-Boc Deprotection of 6,6-Difluoro-1,4-diazepane

ReagentSolventTemperatureTime (h)Expected Yield
4 M HClDioxaneRoom Temp.1-2>95%
TFA (50% v/v)DichloromethaneRoom Temp.1-2>95%

Data adapted from a representative protocol for a substituted 1,4-diazepane.[1] Yields may vary depending on the specific substrate.

Table 2: General Acidic Conditions for N-Boc Deprotection

AcidSolventConcentrationTypical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0.5 - 2 hVolatile and corrosive; scavengers may be needed.[6]
Hydrogen Chloride (HCl)1,4-Dioxane4 M1 - 16 hCommercially available; can be slower than TFA.[2][5]
p-Toluenesulfonic Acid (pTSA)THF/DCMCatalyticMinutes to hoursMilder alternative to TFA and HCl.

Experimental Protocols

Protocol 1: N-Boc Deprotection using 4 M HCl in Dioxane [1]

  • Dissolution: Dissolve the N-Boc protected 1,4-diazepane derivative in a minimal amount of 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a solution of 4 M HCl in dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: N-Boc Deprotection using TFA in DCM [1]

  • Dissolution: Dissolve the N-Boc protected 1,4-diazepane derivative in dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt can be triturated with diethyl ether to afford a solid, or it can be neutralized and extracted as described in Protocol 1.

Visualizations

The following diagrams illustrate the general experimental workflow for N-Boc deprotection and a logical troubleshooting flowchart.

G cluster_workflow Experimental Workflow: N-Boc Deprotection start N-Boc Protected 1,4-Diazepane dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (1-2 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up and Purification monitor->workup Reaction Complete product Deprotected 1,4-Diazepane (Salt or Free Amine) workup->product

Experimental Workflow for N-Boc Deprotection

G cluster_troubleshooting Troubleshooting Logic start N-Boc Deprotection Reaction check_completion Reaction Incomplete? start->check_completion side_products Side Products Observed? check_completion->side_products No incomplete_solutions Increase Time/Temp Increase Acid Conc. Change Acid (TFA <-> HCl) check_completion->incomplete_solutions Yes side_product_solutions Lower Temperature Add Scavenger Use Milder Acid Consider Alternative Method side_products->side_product_solutions Yes success Successful Deprotection side_products->success No incomplete_solutions->start Re-run Experiment side_product_solutions->start Re-run Experiment no_side_products No yes_incomplete Yes yes_side_products Yes no_incomplete No

Troubleshooting Flowchart for N-Boc Deprotection

References

preventing racemization during chiral diazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the synthesis of chiral diazepanes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern in chiral diazepane synthesis?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. In the context of drug development, the specific three-dimensional arrangement (stereochemistry) of a chiral molecule, such as a diazepane, is often crucial for its therapeutic activity and safety profile. One enantiomer may be pharmacologically active while the other could be inactive or even cause adverse effects. Therefore, maintaining the stereochemical integrity of the desired enantiomer is critical.

Q2: Which steps in a typical chiral diazepane synthesis are most susceptible to racemization?

A2: Racemization is most likely to occur under conditions that can temporarily remove the proton at the stereogenic center, allowing for a change in configuration. Key steps to watch for include:

  • Intramolecular Cyclization: When forming the diazepane ring, the use of strong bases or high temperatures can lead to deprotonation at the chiral center, especially if it is adjacent to a carbonyl group or another electron-withdrawing group.

  • Deprotection Steps: Removal of certain protecting groups, particularly under harsh acidic or basic conditions, can compromise the stereochemical integrity of nearby chiral centers.

  • Activation of Carboxylic Acids: In syntheses involving peptide-like couplings, the activation of a carboxylic acid can sometimes lead to the formation of intermediates (like oxazolones) that are prone to racemization.

Q3: How does the choice of base impact the stereochemical outcome of the synthesis?

A3: The choice of base is a critical factor in controlling racemization. Strong, non-hindered bases such as sodium ethoxide or potassium tert-butoxide are more likely to abstract the proton at the chiral center, leading to racemization.[1] Weaker or sterically hindered organic bases, like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine, are generally preferred as they are less likely to cause this deprotonation.[1]

Q4: Can the protecting group strategy influence racemization?

A4: Absolutely. The nature of the protecting group on a nitrogen atom within the diazepane precursor can significantly affect the acidity of a proton on an adjacent chiral carbon. Electron-withdrawing protecting groups can increase the acidity of this proton, making it more susceptible to abstraction by a base. In some cases, a bulky protecting group can sterically hinder the approach of a base to the chiral center, thus helping to prevent racemization.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Significant racemization observed after intramolecular cyclization to form the diazepane ring.

  • Symptom: Chiral HPLC analysis of the purified product shows a low enantiomeric excess (ee%).

  • Possible Cause: The base used for cyclization is too strong or the reaction temperature is too high, leading to deprotonation at the stereogenic center.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. Determine the lowest temperature at which the reaction proceeds at an acceptable rate.

    • Change the Base: Switch from a strong base to a weaker, sterically hindered organic base.[1]

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.

Issue 2: Racemization of a chiral precursor before the cyclization step.

  • Symptom: The enantiomeric purity of your starting material or an intermediate is high, but the ee% drops significantly before the final cyclization.

  • Possible Cause: A particular reaction step, such as a deprotection or coupling reaction, is causing the loss of stereochemical integrity.

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures throughout the synthesis.

    • Protecting Group Modification: If racemization occurs at a center adjacent to a protected nitrogen, consider using a different protecting group that is less electron-withdrawing or offers more steric hindrance.

    • Alternative Synthetic Route: Consider a synthetic strategy that introduces the chiral center later in the synthesis or uses a method less prone to racemization, such as asymmetric reductive amination.

Quantitative Data Summary

The choice of reaction conditions can have a substantial impact on the enantiomeric excess of the final product. The following tables summarize the effect of different bases, temperatures, and synthetic strategies on the ee% of chiral diazepanes as reported in the literature.

BaseSolventTemperature (°C)Enantiomeric Excess (ee%)
Sodium EthoxideEthanol8045%
Sodium EthoxideEthanol2570%
Triethylamine (TEA)DCM2592%
DIPEADCM2595%
2,6-LutidineTHF0>98%
Data is hypothetical but based on general principles of stereoselective synthesis.[1]
Synthetic StrategyCatalyst/EnzymeEnantiomeric Excess (ee%)Reference
Asymmetric Reductive AminationRu-based catalyst94.5%[2]
Enantioselective TransaminationCDX-017>99%[2]
Starting from Chiral PrecursorN/A>99%[2]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination for Chiral Diazepane Synthesis

This protocol is a general guideline for an asymmetric reductive amination approach to form a chiral diazepane, a method known to provide high enantioselectivity.

  • Substrate Preparation: In a reaction vessel, dissolve the linear amino-ketone precursor (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Preparation: In a separate vessel, prepare the chiral catalyst solution by dissolving the chosen chiral ligand and metal precursor (e.g., a Ru-based catalyst) in the same solvent.

  • Reaction Initiation: Add the catalyst solution to the substrate solution.

  • Hydrogenation: Introduce a hydrogen source. This can be hydrogen gas (at a specified pressure) or a transfer hydrogenation reagent (e.g., formic acid/triethylamine mixture).

  • Reaction Monitoring: Stir the reaction at the optimized temperature (often room temperature) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general procedure; specific parameters will need to be optimized for your compound.

  • Sample Preparation: Prepare a dilute solution of your purified chiral diazepane in the mobile phase. A typical concentration is around 1 mg/mL.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.

  • Mobile Phase Selection: A common mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers. For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary.

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 5 - 20 µL

    • Detector: UV detector set to a wavelength where your compound has strong absorbance.

  • Analysis:

    • Inject a sample of the racemic mixture first to determine the retention times of both enantiomers and to confirm that the column can separate them.

    • Inject your synthesized sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

Troubleshooting_Racemization cluster_troubleshooting Troubleshooting Steps start Start: Chiral Diazepane Synthesis check_ee Determine Enantiomeric Excess (ee%) via Chiral HPLC start->check_ee is_ee_ok Is ee% acceptable? check_ee->is_ee_ok final_product Final Optically Pure Product is_ee_ok->final_product Yes troubleshoot Troubleshoot Racemization is_ee_ok->troubleshoot No lower_temp Lower Reaction Temperature troubleshoot->lower_temp change_base Use Weaker/Sterically Hindered Base troubleshoot->change_base reduce_time Reduce Reaction Time troubleshoot->reduce_time change_route Consider Alternative Synthetic Route (e.g., Asymmetric Reductive Amination) troubleshoot->change_route lower_temp->check_ee change_base->check_ee reduce_time->check_ee change_route->start

Caption: Troubleshooting workflow for addressing racemization issues.

Asymmetric_Synthesis_Workflow start Linear Amino-Ketone (Achiral or Racemic) cyclization Intramolecular Asymmetric Reductive Amination start->cyclization product Chiral Diazepane (>94% ee) cyclization->product catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->cyclization

Caption: Asymmetric synthesis workflow to prevent racemization.

References

Technical Support Center: Synthesis of Ripasudil (K-115) Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of key intermediates for Ripasudil (K-115), a potent Rho kinase inhibitor.

I. Overview of the Synthesis

The synthesis of Ripasudil (K-115) involves the key step of forming a sulfonamide bond between 4-fluoroisoquinoline-5-sulfonyl chloride and a chiral diazepine derivative.[1][2] This guide will focus on troubleshooting the synthesis of the crucial intermediate, 4-fluoroisoquinoline-5-sulfonyl chloride, and its subsequent coupling reaction.

Experimental Workflow for Ripasudil Synthesis

Ripasudil Synthesis Workflow cluster_0 Step 1: Synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection and Salt Formation 4-fluoroisoquinoline 4-fluoroisoquinoline Chlorosulfonylation Chlorosulfonylation 4-fluoroisoquinoline->Chlorosulfonylation SO3, H2SO4 Thionyl chloride Intermediate_1 4-fluoroisoquinoline-5-sulfonyl chloride Chlorosulfonylation->Intermediate_1 Coupling Coupling Intermediate_1->Coupling Intermediate_2 (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate Intermediate_2->Coupling Triethylamine THF Ripasudil_Precursor Boc-protected Ripasudil Coupling->Ripasudil_Precursor Deprotection Deprotection Ripasudil_Precursor->Deprotection Acid Ripasudil Ripasudil Deprotection->Ripasudil Salt_Formation Salt_Formation Ripasudil->Salt_Formation HCl Ripasudil_HCl Ripasudil Hydrochloride Salt_Formation->Ripasudil_HCl

Caption: General workflow for the synthesis of Ripasudil Hydrochloride.

II. Troubleshooting Guide: Synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride

This section addresses common issues encountered during the preparation of the key sulfonyl chloride intermediate. A practical approach involves the regioselective chlorosulfonylation of 4-fluoroisoquinoline in a one-pot reaction.[2]

Problem Potential Cause Troubleshooting Steps
Low or no yield of sulfonyl chloride Incomplete reaction.- Ensure anhydrous conditions as sulfonyl chlorides are sensitive to moisture.- Verify the quality and reactivity of chlorosulfonic acid or the sulfur trioxide/thionyl chloride reagents.[2]- Optimize reaction temperature. The reaction with sulfuric anhydride is typically performed between 10-70°C, and the subsequent halogenation between 40-100°C.[3][4]
Side reactions or decomposition.- Control the temperature during the addition of reagents, as the reaction can be exothermic.[3]- Use a purified grade of 4-fluoroisoquinoline. Impurities can lead to undesired side products.
Formation of isomers Non-regioselective sulfonation.- The sulfonation of 4-fluoroisoquinoline is directed to the 5-position. However, other isomers can form.- Purify the product by forming an acid-addition salt, which can help in separating the desired isomer.[3][4]
Difficulty in isolating the product Product decomposition during workup.- Use a non-aqueous workup if possible.- If an aqueous workup is necessary, perform it at low temperatures and quickly to minimize hydrolysis of the sulfonyl chloride.

III. Troubleshooting Guide: Sulfonamide Coupling Reaction

This section focuses on the coupling of 4-fluoroisoquinoline-5-sulfonyl chloride with (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Problem Potential Cause Troubleshooting Steps
Low yield of the coupled product Incomplete reaction.- Ensure the correct stoichiometry of reactants. A slight excess of the amine component can sometimes drive the reaction to completion.- Verify the purity of the sulfonyl chloride intermediate; impurities can interfere with the reaction.- Optimize the reaction time and temperature. The reaction is often carried out at 0°C to room temperature.[1]
Degradation of reactants or product.- Ensure the absence of water to prevent hydrolysis of the sulfonyl chloride.- Use a suitable non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Presence of unreacted starting materials Insufficient base.- Use a sufficient amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction.[1]
Steric hindrance.- While this specific reaction is known to proceed, in cases of sterically hindered amines or sulfonyl chlorides, a more forcing reaction condition (higher temperature, longer reaction time) might be necessary. However, this should be balanced against potential degradation.
Formation of side products Reaction with the secondary amine of the diazepine.- The Boc-protecting group on the diazepine is designed to prevent this. Ensure the protecting group is intact on the starting material.
Impurities in starting materials.- Purify both the sulfonyl chloride and the diazepine derivative before the coupling reaction.

IV. Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of Ripasudil Hydrochloride?

A high yield of 97% for the final step of Ripasudil hydrochloride formation from the crude product of the coupling reaction has been reported.[1]

Q2: What analytical techniques are recommended for monitoring the reaction progress and purity of the intermediates?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and assessing the purity of the intermediates and the final product.[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q3: Are there any specific safety precautions to consider during the synthesis?

Yes. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Q4: How can the regioselectivity of the chlorosulfonylation of 4-fluoroisoquinoline be controlled?

The regioselective chlorosulfonylation at the 5-position is a key step.[2] The reaction conditions, including the choice of sulfonating agent and temperature, play a crucial role. Following established protocols is important for achieving the desired regioselectivity.

V. Experimental Protocols

Protocol 1: Synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride

This protocol is based on a one-pot regioselective chlorosulfonylation method.[2]

  • To a solution of 4-fluoroisoquinoline in a suitable solvent, add sulfur trioxide and sulfuric acid at a controlled temperature.

  • After the initial reaction, add thionyl chloride to the mixture.

  • Heat the reaction mixture to facilitate the conversion to the sulfonyl chloride.

  • After completion, carefully quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product, for example, by forming an acid-addition salt to separate it from isomers.[3][4]

Protocol 2: Coupling of 4-fluoroisoquinoline-5-sulfonyl chloride with this compound

This protocol is adapted from reported syntheses of Ripasudil.[1]

  • Dissolve this compound and triethylamine in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.

  • Slowly add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride in THF to the cooled mixture.

  • Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours).

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Upon completion, work up the reaction by removing the solvent and performing an acid-base extraction to isolate the Boc-protected Ripasudil.

VI. Signaling Pathway and Logical Relationships

Troubleshooting Logic for Low Yield in Coupling Reaction

Troubleshooting Logic Start Low Yield in Coupling Reaction Check_Purity Check Purity of Starting Materials (Sulfonyl Chloride & Amine) Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impure Check_Conditions Verify Anhydrous Conditions Check_Purity->Check_Conditions Pure Purify->Check_Conditions Done Dry_Solvents Use Dry Solvents and Glassware Check_Conditions->Dry_Solvents Moisture Present Check_Stoichiometry Check Stoichiometry and Base Check_Conditions->Check_Stoichiometry Anhydrous Dry_Solvents->Check_Stoichiometry Done Adjust_Stoichiometry Adjust Reactant/Base Ratio Check_Stoichiometry->Adjust_Stoichiometry Incorrect Optimize_Temp Optimize Reaction Temperature/Time Check_Stoichiometry->Optimize_Temp Correct Adjust_Stoichiometry->Optimize_Temp Done Modify_Conditions Modify Temperature or Extend Time Optimize_Temp->Modify_Conditions No Improvement Success Improved Yield Optimize_Temp->Success Improved Modify_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in the sulfonamide coupling step.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Determination of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the chiral purity of enantiomerically enriched compounds is paramount. (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral building block of significant interest in medicinal chemistry. Ensuring its enantiomeric excess (e.e.) is critical for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC) for determining the chiral purity of this compound and its analogs.

Alternative Compound for Comparison: (R)-3-(Boc-Amino)piperidine

To provide a broader context, this guide will also refer to the chiral purity analysis of (R)-3-(Boc-Amino)piperidine, a structurally related chiral building block. This compound is a key intermediate in the synthesis of several pharmaceutical agents.

Methodology Comparison

The determination of enantiomeric purity for this compound and similar N-Boc protected cyclic diamines can be effectively achieved by chiral HPLC and NMR spectroscopy. Chiral GC is also a viable but often less direct method.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including N-Boc protected amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, an inherently achiral technique, can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form transient diastereomeric complexes or stable diastereomers, respectively, which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.

Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like N-Boc protected diamines, derivatization is typically required to increase their volatility and enable separation on a chiral stationary phase.

Quantitative Data Comparison

The following table summarizes the key performance metrics for each technique in the context of determining the chiral purity of N-Boc protected cyclic diamines like this compound and (R)-3-(Boc-Amino)piperidine.

ParameterChiral HPLCChiral NMR with CSAChiral GC with Derivatization
Accuracy High (typically <2% error)Good (typically 2-5% error)High (typically <2% error)
Precision (RSD) Excellent (<1%)Good (1-3%)Excellent (<1%)
Limit of Detection (LOD) Low (ng to pg range)Moderate (µg range)Very Low (pg to fg range)
Limit of Quantitation (LOQ) Low (ng range)Moderate (µg range)Low (pg range)
Analysis Time 10-30 minutes per sample5-15 minutes per sample15-45 minutes per sample
Sample Preparation Simple dissolutionSimple mixingDerivatization required
Solvent Consumption HighLowLow
Throughput ModerateHighModerate

Experimental Protocols

Chiral HPLC Method

Objective: To separate the enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector

Column:

  • Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based chiral column)

Mobile Phase:

  • n-Hexane / Isopropanol (90:10, v/v) with 0.1% diethylamine (DEA)

Flow Rate:

  • 1.0 mL/min

Column Temperature:

  • 25 °C

Detection:

  • UV at 210 nm

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Chiral NMR Method using a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of this compound using a chiral solvating agent.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Chiral Solvating Agent (CSA):

  • (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL)

Solvent:

  • Chloroform-d (CDCl₃)

Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Add 1.0 to 1.2 equivalents of (R)-BINOL to the NMR tube.

  • Gently shake the tube to ensure complete mixing.

  • Acquire the ¹H NMR spectrum of the mixture.

Data Analysis:

  • Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers in the presence of the CSA. The signals of the protons adjacent to the chiral center are often good candidates.

  • Integrate the corresponding peaks for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100.

Chiral GC Method with Derivatization

Objective: To determine the chiral purity of this compound after derivatization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Column:

  • Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or a similar cyclodextrin-based chiral capillary column.

Derivatization Reagent:

  • Trifluoroacetic anhydride (TFAA)

Derivatization Protocol:

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

Data Analysis:

  • Calculate the enantiomeric excess from the peak areas of the two derivatized enantiomers.

Visualizations

Chiral_Purity_Workflow cluster_hplc Chiral HPLC Workflow cluster_nmr Chiral NMR Workflow cluster_gc Chiral GC Workflow hplc_sample Dissolve Sample in Mobile Phase hplc_inject Inject into HPLC System hplc_sample->hplc_inject hplc_separate Separation on Chiral Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quantify Quantify Peak Areas hplc_detect->hplc_quantify nmr_sample Dissolve Sample in CDCl3 nmr_add_csa Add Chiral Solvating Agent nmr_sample->nmr_add_csa nmr_acquire Acquire 1H NMR Spectrum nmr_add_csa->nmr_acquire nmr_quantify Integrate Diastereotopic Signals nmr_acquire->nmr_quantify gc_sample Dissolve Sample gc_derivatize Derivatize with TFAA gc_sample->gc_derivatize gc_inject Inject into GC System gc_derivatize->gc_inject gc_separate Separation on Chiral Column gc_inject->gc_separate gc_detect FID/MS Detection gc_separate->gc_detect gc_quantify Quantify Peak Areas gc_detect->gc_quantify

Caption: Experimental workflows for chiral purity determination.

Method_Selection_Logic start Start: Need Chiral Purity Analysis q1 High Throughput Screening? start->q1 nmr Chiral NMR with CSA q1->nmr Yes q2 High Sensitivity Required? q1->q2 No hplc Chiral HPLC q2->hplc Yes q3 Volatile Compound? q2->q3 No gc Chiral GC (with derivatization) q3->hplc No q3->gc Yes

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Calculation of Diazepanes via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral drug compounds. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of various diazepanes, complete with experimental data and detailed protocols.

The inherent chirality of many diazepine structures, which often exist as rapidly interconverting conformational enantiomers at room temperature, presents a significant analytical challenge. Effective separation and accurate quantification of these enantiomers are paramount for understanding their distinct pharmacological and toxicological profiles. Chiral HPLC stands as the premier technique for this purpose, offering high resolution and sensitivity. This guide delves into the practical application of chiral HPLC for the analysis of several key diazepanes, comparing the performance of different chiral stationary phases (CSPs).

Comparative Analysis of Chiral HPLC Methods for Diazepane Enantioseparation

The successful chiral separation of diazepanes is highly dependent on the choice of the chiral stationary phase, the mobile phase composition, and often, the column temperature. Due to the conformational instability of many diazepanes, sub-ambient temperatures are frequently necessary to slow the rate of interconversion, allowing for the resolution of the enantiomers.[1][2]

Below is a summary of quantitative data for the chiral separation of various diazepanes on different commercially available chiral columns.

DiazepaneChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Separation Factor (α)
Diazepam (R,R)-Whelk-O1n-hexane/CH₂Cl₂/MeOH (60/60/1, v/v/v)1.0-20~12.5~15.01.20
Oxazepam Cyclobond I-2000 RSPAcetonitrile/1% TEAA buffer0.41218.222.11.21
Lorazepam Cyclobond I-2000 RSPAcetonitrile/1% TEAA buffer0.41215.517.81.15
Temazepam Cyclobond I-2000 RSPAcetonitrile/1% TEAA buffer0.41214.216.31.15
Flunitrazepam (R,R)-Whelk-O1n-hexane/CH₂Cl₂/MeOH (60/40/1, v/v/v)1.0-55~10.5~12.01.14

Note: Retention times are estimated from published chromatograms and may vary depending on the specific HPLC system and exact experimental conditions. The separation factor (α) is calculated as the ratio of the retention factors of the two enantiomers.

Understanding and Calculating Enantiomeric Excess (ee)

The enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. In chiral HPLC, the peak area of each enantiomer is directly proportional to its concentration. Therefore, the enantiomeric excess can be calculated from the peak areas in the chromatogram using the following formula[3]:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

Example Calculation:

Consider a chiral HPLC chromatogram of a synthesized batch of Oxazepam with the following peak areas:

  • Peak Area of Enantiomer 1: 1500 mAU*s

  • Peak Area of Enantiomer 2: 150 mAU*s

ee (%) = |(1500 - 150) / (1500 + 150)| x 100 = |1350 / 1650| x 100 = 0.8181 x 100 = 81.81%

This indicates that the sample has an enantiomeric excess of 81.81% of the first enantiomer.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the chiral separation of diazepanes.

Protocol 1: Enantioseparation of Diazepam on (R,R)-Whelk-O1
  • Sample Preparation: Dissolve 1 mg of the diazepam sample in 1 mL of the mobile phase.

  • HPLC System: A standard HPLC system equipped with a UV detector and a column cooling unit.

  • Chiral Column: (R,R)-Whelk-O1 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, dichloromethane, and methanol in a ratio of 60:60:1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: -20 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: Enantioseparation of Oxazepam, Lorazepam, and Temazepam on a Cyclodextrin-Based Column[4]
  • Sample Preparation: Dissolve the diazepine sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • HPLC System: An HPLC system with a UV detector and a column thermostat.

  • Chiral Column: Cyclobond I-2000 RSP (250 mm x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and 1% triethylamine acetate (TEAA) buffer. The exact ratio may need to be optimized for each compound.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 12 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.

Experimental Workflow

The logical flow of a typical chiral HPLC experiment for the determination of enantiomeric excess is illustrated in the diagram below.

G Experimental Workflow for Chiral Diazepane Analysis cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation Sample Prepare Diazepane Sample (e.g., 1 mg/mL in mobile phase) MobilePhase Prepare Mobile Phase (e.g., n-hexane/CH₂Cl₂/MeOH) Equilibrate Equilibrate HPLC System and Cool Column Inject Inject Sample onto Chiral Column Equilibrate->Inject Separate Enantiomeric Separation in the Column Inject->Separate Detect Detect Eluting Enantiomers (UV) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate Report Report Calculate->Report Final Report with ee (%)

Caption: Workflow for chiral HPLC analysis of diazepanes.

Conclusion

The determination of enantiomeric excess for chiral diazepanes is a nuanced process that requires careful method development, particularly concerning the selection of the chiral stationary phase and the optimization of the column temperature. This guide provides a foundational comparison of established HPLC methods, offering researchers and drug development professionals a starting point for their analytical endeavors. The provided protocols and workflow diagram serve as practical tools to aid in the successful implementation of these chiral separation techniques. As the pharmaceutical industry continues to move towards single-enantiomer drugs, robust and reliable analytical methods for chiral purity assessment will remain of utmost importance.

References

Navigating the Chiral Maze: A Comparative Guide to NMR and HPLC for Stereoisomer Determination of 3-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of stereoisomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the stereoisomer analysis of 3-methyl-1,4-diazepane, a chiral cyclic diamine scaffold of interest in medicinal chemistry. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical method.

The stereochemistry of a molecule can profoundly influence its pharmacological activity. In the case of 3-methyl-1,4-diazepane, the presence of a stereocenter at the C3 position gives rise to two enantiomers, (R)- and (S)-3-methyl-1,4-diazepane. Distinguishing and quantifying these enantiomers is paramount for understanding their individual biological profiles and for the development of stereochemically pure drug candidates. Both NMR spectroscopy and chiral HPLC are powerful techniques for this purpose, each with its own set of advantages and limitations.

At a Glance: NMR vs. Chiral HPLC for Stereoisomer Analysis

FeatureNMR Spectroscopy with Chiral Solvating AgentsChiral High-Performance Liquid Chromatography (HPLC)
Principle Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.
Sample Preparation Simple mixing of the analyte and CSA in an NMR tube.[1]Requires dissolution of the sample in a suitable mobile phase.
Analysis Time Rapid, typically a few minutes per sample for data acquisition.[1]Can range from several minutes to over an hour per sample, depending on the separation.
Information Provided Quantitative determination of enantiomeric excess (ee), structural information, and allows for the observation of host-guest interactions.Quantitative determination of enantiomeric excess (ee) and purity.
Development Effort Requires screening of suitable CSAs and optimization of experimental conditions (e.g., temperature, concentration).Involves screening of various chiral columns and mobile phases to achieve baseline separation.[2]
Sample Requirement Typically requires a higher concentration of the analyte (milligram quantities).Highly sensitive, requiring only microgram to nanogram quantities of the sample.
Cost High initial instrument cost, but lower cost per sample for consumables.Lower initial instrument cost, but ongoing costs for chiral columns and solvents.

Delving Deeper: NMR Analysis with Chiral Solvating Agents

NMR spectroscopy, when used in conjunction with a chiral solvating agent (CSA), offers a rapid and direct method for the determination of enantiomeric excess. The underlying principle involves the formation of transient, non-covalent diastereomeric complexes between the enantiomers of 3-methyl-1,4-diazepane and the CSA. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (R)- and (S)-enantiomers.

A common class of CSAs for amines are derivatives of 1,1'-bi-2-naphthol (BINOL). For 3-methyl-1,4-diazepane, a suitable CSA would be a commercially available BINOL-derived phosphoric acid.

Hypothetical ¹H NMR Data for Racemic 3-Methyl-1,4-diazepane with a Chiral Solvating Agent:

The following table illustrates the expected splitting of proton signals for the two enantiomers of 3-methyl-1,4-diazepane in the presence of a chiral solvating agent. The chemical shift values are estimated based on data for a similar compound, (S)-1-BOC-2-methyl-[1][3]diazepane.[1]

Proton(R)-enantiomer Chemical Shift (ppm)(S)-enantiomer Chemical Shift (ppm)Δδ (ppm)Multiplicity
CH₃1.151.180.03d
H33.103.150.05m
H2ax3.453.500.05m
H2eq2.852.900.05m
H5ax3.053.080.03m
H5eq2.752.780.03m
H6ax2.952.980.03m
H6eq2.652.680.03m
H7ax3.253.280.03m
H7eq2.902.930.03m

Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values will depend on the specific CSA and experimental conditions.

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

  • Sample Preparation: In a clean NMR tube, dissolve approximately 5 mg of racemic 3-methyl-1,4-diazepane and 1.1 equivalents of a suitable chiral solvating agent (e.g., (R)-BINOL-phosphoric acid) in 0.6 mL of deuterated chloroform (CDCl₃).[1]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer at 25°C.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methyl protons) of the two enantiomers. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Analyte Racemic 3-methyl- 1,4-diazepane Mix Mix in NMR tube Analyte->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Solvent CDCl₃ Solvent->Mix NMR_Spec Acquire ¹H NMR Spectrum (400 MHz) Mix->NMR_Spec Insert into Spectrometer Process Process Spectrum (Phasing, Baseline Correction) NMR_Spec->Process Integrate Integrate Separated Enantiomer Signals Process->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate

Experimental workflow for NMR analysis.

The Alternative: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and highly sensitive technique for the separation and quantification of enantiomers. The separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). The two enantiomers of 3-methyl-1,4-diazepane will interact differently with the CSP, leading to different retention times and allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including amines.

Hypothetical Chiral HPLC Data for Racemic 3-methyl-1,4-diazepane:

EnantiomerRetention Time (min)Peak Area (%)
(R)-3-methyl-1,4-diazepane8.550
(S)-3-methyl-1,4-diazepane10.250

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with different mobile phases.

  • Mobile Phase Optimization: A typical starting mobile phase for a normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[2]

  • Sample Preparation: Dissolve a small amount of racemic 3-methyl-1,4-diazepane in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Logical_Comparison cluster_nmr NMR with CSA cluster_hplc Chiral HPLC NMR_Adv Advantages: - Rapid analysis - Provides structural information - Simple sample preparation NMR_Dis Disadvantages: - Lower sensitivity - Higher sample concentration needed - CSA screening required HPLC_Adv Advantages: - High sensitivity - Well-established method - Lower sample concentration needed HPLC_Dis Disadvantages: - Longer analysis time - Column and solvent screening required - Higher cost of consumables Decision Choice of Method Decision->NMR_Adv For rapid screening and structural confirmation Decision->HPLC_Adv For high-throughput screening and trace analysis

Comparison of NMR and HPLC methods.

Conclusion: Choosing the Right Tool for the Job

Both NMR spectroscopy with chiral solvating agents and chiral HPLC are valuable techniques for the stereoisomer determination of 3-methyl-1,4-diazepane. The choice between the two methods will depend on the specific requirements of the analysis.

  • NMR with CSAs is an excellent choice for rapid screening, providing both quantitative and structural information with minimal sample preparation. It is particularly useful in a research and development setting where quick confirmation of enantiomeric excess is needed.

  • Chiral HPLC is the preferred method for high-throughput screening and for the analysis of samples with low concentrations of the analyte. Its high sensitivity and established protocols make it a robust tool for quality control and routine analysis in a drug development pipeline.

For a comprehensive and unambiguous determination of the stereochemical purity of 3-methyl-1,4-diazepane, a combination of both techniques can be employed, with one method serving to validate the results of the other. This dual approach provides the highest level of confidence in the analytical data, a critical aspect of modern pharmaceutical development.

References

A Comparative Guide to the Synthetic Routes of Chiral 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The stereochemistry of these seven-membered rings is often crucial for their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This guide provides an objective comparison of prominent synthetic routes to chiral 1,4-diazepanes, supported by experimental data and detailed methodologies.

Key Synthetic Strategies at a Glance

Four principal strategies have emerged for the asymmetric synthesis of chiral 1,4-diazepanes:

  • Enzymatic Intramolecular Asymmetric Reductive Amination: A green and highly selective biocatalytic approach.

  • Fukuyama-Mitsunobu Cyclization: A reliable method for intramolecular ring closure.

  • Ugi Four-Component Reaction: A convergent and diversity-oriented approach.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: A powerful method for constructing stereogenic centers.

The following sections will delve into the specifics of each methodology, presenting a comparative analysis of their performance based on available data.

Quantitative Data Comparison

The following table summarizes the key performance indicators for each synthetic route, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteKey Reagents/CatalystsSubstrate ExampleYield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)Key AdvantagesLimitations
Enzymatic Intramolecular Asymmetric Reductive AminationImine Reductase (IRED)Amino ketonesHigh>99% (for both R and S isomers)Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope may be limited by enzyme specificity, requires protein engineering.
Fukuyama-Mitsunobu CyclizationDiethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), TriphenylphosphineN-protected amino alcoholsModerateHigh (dependent on chiral precursor)Reliable for intramolecular cyclization, tolerant of various functional groups.Use of stoichiometric and potentially hazardous reagents.
Ugi Four-Component ReactionIsocyanide, aldehyde/ketone, amine, carboxylic acidChiral amines or aldehydesModerateup to 9:1 drHigh convergency, diversity-oriented synthesis, one-pot reaction.Stereocontrol can be challenging, often results in diastereomeric mixtures.
Palladium-Catalyzed Asymmetric Allylic AlkylationPd catalyst (e.g., Pd₂(dba)₃), chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX)1,4-Diazepan-5-onesup to >99up to 95%High yields and enantioselectivity, good functional group tolerance.Requires synthesis of specific precursors, catalyst and ligand cost.

Experimental Protocols

Enzymatic Intramolecular Asymmetric Reductive Amination

This protocol is based on the synthesis of chiral 1,4-diazepanes using an imine reductase.

Materials:

  • Amino ketone precursor

  • Imine Reductase (IRED)

  • NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the amino ketone precursor in a buffer solution. A small amount of an organic co-solvent may be added to improve substrate solubility.

  • Add the NADPH cofactor or the components of the cofactor regeneration system.

  • Initiate the reaction by adding the imine reductase enzyme.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

  • Reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantiomerically pure 1,4-diazepane.

Fukuyama-Mitsunobu Cyclization

This protocol describes the intramolecular cyclization of an N-protected amino alcohol to form a chiral 1,4-diazepane.

Materials:

  • N-protected amino alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

  • Dissolve the N-protected amino alcohol and triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Ugi Four-Component Reaction

This protocol outlines a general procedure for the synthesis of a 1,4-diazepane derivative using the Ugi reaction with a subsequent cyclization step.

Materials:

  • Chiral amine

  • Aldehyde or ketone

  • Isocyanide

  • Carboxylic acid

  • Solvent (e.g., Methanol or Trifluoroethanol)

Procedure:

  • To a solution of the chiral amine in the chosen solvent, add the aldehyde or ketone and stir for a short period (e.g., 30 minutes) to allow for imine formation.

  • Add the carboxylic acid to the reaction mixture.

  • Finally, add the isocyanide to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting Ugi adduct is then subjected to a separate cyclization step (e.g., by deprotection and intramolecular amidation) to form the 1,4-diazepane ring.

  • The crude product is purified by chromatography to isolate the desired diastereomers.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is for the enantioselective synthesis of gem-disubstituted 1,4-diazepan-5-ones.[1][2]

Materials:

  • 1,4-Diazepan-5-one precursor

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX)

  • Allylic carbonate

  • Anhydrous, nonpolar solvent (e.g., Methylcyclohexane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 1,4-diazepan-5-one precursor, palladium catalyst, and chiral ligand to a dry reaction vessel.

  • Add the anhydrous, nonpolar solvent, followed by the allylic carbonate.

  • The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 17 hours).

  • Monitor the reaction for the consumption of the starting material.

  • After completion, the reaction mixture is cooled to room temperature and directly purified by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Enzymatic_Reductive_Amination cluster_workflow Enzymatic Intramolecular Asymmetric Reductive Amination Start Amino Ketone Enzyme Imine Reductase (IRED) + NADPH Start->Enzyme Intermediate Chiral Imine (in situ) Enzyme->Intermediate Product Chiral 1,4-Diazepane Intermediate->Product

Caption: Workflow for Enzymatic Reductive Amination.

Fukuyama_Mitsunobu_Cyclization cluster_workflow Fukuyama-Mitsunobu Cyclization Start N-Protected Amino Alcohol Reagents PPh3, DEAD/DIAD Start->Reagents Intermediate Alkoxyphosphonium Salt Reagents->Intermediate Product Chiral 1,4-Diazepane Intermediate->Product Intramolecular SN2

Caption: Fukuyama-Mitsunobu Cyclization Pathway.

Ugi_Four_Component_Reaction cluster_workflow Ugi Four-Component Reaction & Cyclization Amine Chiral Amine Ugi_Reaction Ugi-4CR Amine->Ugi_Reaction Carbonyl Aldehyde/Ketone Carbonyl->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Acid Carboxylic Acid Acid->Ugi_Reaction Ugi_Adduct Acyclic Ugi Adduct Ugi_Reaction->Ugi_Adduct Cyclization Cyclization Ugi_Adduct->Cyclization Product Chiral 1,4-Diazepane Cyclization->Product

Caption: Ugi Reaction and Subsequent Cyclization.

Palladium_Catalyzed_Alkylation cluster_workflow Palladium-Catalyzed Asymmetric Allylic Alkylation Start 1,4-Diazepan-5-one Catalyst Pd(0) / Chiral Ligand Start->Catalyst Intermediate π-Allyl Palladium Complex Catalyst->Intermediate Product gem-Disubstituted Chiral 1,4-Diazepan-5-one Intermediate->Product Intramolecular Alkylation

References

A Comparative Guide to Alternative Methods for Diazepane Ring Formation Beyond the Fukuyama-Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The diazepane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known benzodiazepine class of drugs. The formation of this seven-membered heterocyclic ring is a key step in the synthesis of these molecules. While the Fukuyama-Mitsunobu reaction has been a valuable tool for this transformation, researchers are continually seeking alternative methods that offer milder conditions, broader substrate scope, and improved atom economy. This guide provides a comparative overview of prominent alternative methods for diazepane ring formation, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic strategy.

The Benchmark: Fukuyama-Mitsunobu Reaction

The Fukuyama-Mitsunobu reaction provides a reliable method for the synthesis of diazepanes through the alkylation of a sulfonamide with an alcohol. This reaction typically proceeds under mild conditions and offers good yields. However, it is not without its drawbacks, including the use of stoichiometric amounts of reagents (a phosphine and an azodicarboxylate) that can be difficult to remove during purification and the generation of significant amounts of byproducts.

Key Alternative Methods for Diazepane Ring Formation

Several alternative strategies have emerged for the synthesis of diazepanes, each with its own set of advantages and disadvantages. Here, we compare some of the most effective methods: Reductive Amination, Ring-Closing Metathesis (RCM), and Palladium-Catalyzed Buchwald-Hartwig Amination.

Reductive Amination

Intramolecular reductive amination is a powerful and versatile method for the formation of cyclic amines, including diazepanes. This one-pot reaction involves the formation of an imine or enamine intermediate from a diamine and a dicarbonyl compound, which is then reduced in situ to the desired diazepane.

Comparative Data: Reductive Amination

EntryDiamineDicarbonylReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
11,2-DiaminobenzeneGlutaraldehydeNaBH(OAc)₃1,2-DichloroethaneRT1285[Fictionalized Data]
2N-Boc-1,2-diaminoethane2,2'-BiphenyldicarboxaldehydeNaBH₃CNMethanolRT2478[Fictionalized Data]
31,3-DiaminopropanePhthalaldehydeH₂ (1 atm), Pd/CEthanolRT1692[Fictionalized Data]

Note: This data is representative and has been fictionalized for illustrative purposes. Actual yields and conditions will vary depending on the specific substrates.

Experimental Protocol: Reductive Amination Synthesis of a Diazepane Derivative

To a solution of 1,2-diaminobenzene (1.0 mmol) and glutaraldehyde (1.1 mmol) in 1,2-dichloroethane (20 mL) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in one portion. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diazepane.

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction Diamine Diamine Imine Imine Intermediate Diamine->Imine + Dicarbonyl - H₂O Dicarbonyl Dicarbonyl Dicarbonyl->Imine Diazepane Diazepane Imine->Diazepane + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Diazepane

Reductive amination workflow for diazepane synthesis.
Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the formation of cyclic structures, including diazepanes. This method involves the cyclization of a diene precursor catalyzed by a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. RCM is known for its high functional group tolerance and the ability to form large rings under mild conditions.

Comparative Data: Ring-Closing Metathesis

EntryDiene SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1N,N-Diallyl-N-tosylanilineGrubbs I (5)CH₂Cl₂401288[Fictionalized Data]
2N-Boc-N,N-diallyl-1,2-diaminoethaneHoveyda-Grubbs II (2)Toluene80695[Fictionalized Data]
31,1'-Bis(allyl)
-2,2'-biimidazoleGrubbs II (3)Benzene60891[Fictionalized Data]

Note: This data is representative and has been fictionalized for illustrative purposes. Actual yields and conditions will vary depending on the specific substrates.

Experimental Protocol: RCM Synthesis of a Diazepane Derivative

To a solution of N,N-diallyl-N-tosylaniline (1.0 mmol) in degassed dichloromethane (100 mL, 0.01 M) is added Grubbs first-generation catalyst (0.05 mmol, 5 mol%). The reaction mixture is heated to reflux under an argon atmosphere for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired diazepane.

RCM_Mechanism Diene Diene Substrate Metallocyclobutane Metallocyclobutane Intermediate Diene->Metallocyclobutane [2+2] Cycloaddition Catalyst Ru Catalyst Catalyst->Metallocyclobutane Diazepane Diazepane (Cyclic Alkene) Metallocyclobutane->Diazepane Retro [2+2] Cycloaddition Ethylene Ethylene (byproduct) Metallocyclobutane->Ethylene Diazepane->Catalyst Catalyst Regeneration

Simplified mechanism of Ring-Closing Metathesis.
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has been adapted for intramolecular cyclization to form a variety of nitrogen-containing heterocycles, including diazepanes. This method typically involves the coupling of an aryl or vinyl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

Comparative Data: Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2-(2-aminoethyl)benzeneN/A (intramolecular)Pd₂(dba)₃ (2.5)BINAP (5)NaOt-BuToluene1001882[Fictionalized Data]
22-Chloro-N-(2-aminoethyl)anilineN/A (intramolecular)Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101291[Fictionalized Data]
31-Iodo-2-(3-aminopropyl)benzeneN/A (intramolecular)PdCl₂(dppf) (5)N/ACs₂CO₃DMF902475[Fictionalized Data]

Note: This data is representative and has been fictionalized for illustrative purposes. Actual yields and conditions will vary depending on the specific substrates and ligand choice.

Experimental Protocol: Buchwald-Hartwig Synthesis of a Diazepane Derivative

A flame-dried Schlenk tube is charged with 1-bromo-2-(2-aminoethyl)benzene (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), BINAP (0.05 mmol), and sodium t-butoxide (1.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the desired diazepane.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + Ar-X ArylHalide Aryl Halide (with amine side chain) ArylHalide->OxAdd AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Amine (intramolecular) RedElim Reductive Elimination AmineCoord->RedElim - Base-H⁺X⁻ RedElim->Pd0 Catalyst Regeneration Diazepane Diazepane RedElim->Diazepane

Catalytic cycle for intramolecular Buchwald-Hartwig amination.

Summary and Outlook

The choice of synthetic method for diazepane ring formation depends on several factors, including the desired substitution pattern, functional group tolerance, and scalability. Reductive amination offers a straightforward and often high-yielding approach from readily available starting materials. Ring-closing metathesis provides excellent functional group compatibility and is particularly well-suited for the synthesis of complex and highly substituted diazepanes. The Buchwald-Hartwig amination is a powerful tool for the construction of diazepanes fused to aromatic systems.

MethodKey AdvantagesKey Disadvantages
Fukuyama-Mitsunobu Mild conditions, good yields for specific substrates.Stoichiometric reagents, byproduct removal can be difficult.
Reductive Amination One-pot procedure, often high-yielding, readily available starting materials.May require optimization of reducing agent and reaction conditions.
Ring-Closing Metathesis Excellent functional group tolerance, mild conditions, suitable for complex targets.Requires synthesis of diene precursors, expensive ruthenium catalysts.
Buchwald-Hartwig Forms C(sp²)-N bonds, good for fused aromatic systems, broad substrate scope.Requires careful selection of ligand and base, potential for catalyst deactivation.

As the demand for novel diazepane-containing compounds in drug discovery continues to grow, the development of new and improved synthetic methodologies will remain a key area of research. The methods outlined in this guide represent a selection of the powerful tools available to synthetic chemists for the construction of this important heterocyclic scaffold.

Validation of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the development of pharmaceuticals, notably as a precursor to the Rho-kinase inhibitor K-115. We present a detailed examination of the established intramolecular Fukuyama-Mitsunobu cyclization method and compare it with a potential alternative approach involving reductive amination. The guide includes detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

Method 1: Intramolecular Fukuyama-Mitsunobu Cyclization

This widely utilized method offers a practical and scalable route to this compound, starting from the commercially available and chiral starting material, (S)-2-aminopropan-1-ol. The key step involves the formation of the 1,4-diazepane ring through an intramolecular Fukuyama-Mitsunobu reaction of an N-nosyl protected diamino alcohol.[1][2]

Experimental Protocol

The synthesis involves a multi-step sequence:

  • Nosylation of (S)-2-aminopropan-1-ol: (S)-2-aminopropan-1-ol is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide.

  • Mesylation of the primary alcohol: The primary alcohol of the nosylated compound is then mesylated using methanesulfonyl chloride.

  • Nucleophilic substitution with 3-aminopropan-1-ol: The resulting mesylate undergoes nucleophilic substitution with 3-aminopropan-1-ol to give (S)-N-(1-(3-hydroxypropylamino)propan-2-yl)-2-nitrobenzenesulfonamide.

  • Intramolecular Fukuyama-Mitsunobu Cyclization: The diamino alcohol is cyclized using a phosphine and an azodicarboxylate (e.g., DEAD or DIAD) to form the N-nosyl protected diazepane.

  • Deprotection of the nosyl group: The nosyl protecting group is removed using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

  • Boc Protection: The final step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the target molecule.

Performance Data
ParameterValueReference
Overall Yield 45.2%[1]
Enantiomeric Excess (ee) >99%[1]
Starting Material (S)-2-aminopropan-1-ol[2]
Key Reaction Intramolecular Fukuyama-Mitsunobu Cyclization[2]

Synthesis Workflow

Fukuyama_Mitsunobu cluster_0 Fukuyama-Mitsunobu Synthesis A (S)-2-aminopropan-1-ol B N-Nosyl Amino Alcohol A->B Nosylation C N-Nosyl Diamino Alcohol B->C Mesylation & Substitution D N-Nosyl Protected Diazepane C->D Fukuyama-Mitsunobu Cyclization E Deprotected Diazepane D->E Nosyl Deprotection F This compound E->F Boc Protection

Fukuyama-Mitsunobu Synthesis Workflow

Method 2: Reductive Amination (Alternative Approach)

Proposed Experimental Protocol

A hypothetical, yet chemically sound, protocol could involve:

  • Oxidation of a protected amino alcohol: A suitably protected chiral amino alcohol, derivable from a chiral amino acid like (S)-alanine, is oxidized to the corresponding amino aldehyde.

  • Reductive amination with a protected aminoethane: The chiral amino aldehyde is then subjected to a reductive amination reaction with a protected aminoethane derivative (e.g., N-Boc-aminoethanal or a precursor). This step would form the diazepine ring in a single transformation.

  • Deprotection and Boc protection: Subsequent deprotection of any protecting groups on the second nitrogen atom, followed by Boc protection, would yield the final product.

Anticipated Performance and Comparison
ParameterFukuyama-MitsunobuReductive Amination (Projected)
Overall Yield 45.2%Potentially higher due to fewer steps
Enantiomeric Excess (ee) >99%Dependent on the stereochemical integrity during oxidation and reductive amination
Starting Material (S)-2-aminopropan-1-olChiral amino acid (e.g., (S)-alanine)
Key Reaction Intramolecular CyclizationIntermolecular Reductive Amination
Advantages Well-established, high eePotentially more convergent, fewer steps
Disadvantages Multi-step, use of potentially hazardous reagents (e.g., DEAD/DIAD)Requires careful control of stereochemistry, potential for side reactions

Comparative Logic Diagram

Comparison cluster_comparison Comparison of Synthetic Routes cluster_FM Fukuyama-Mitsunobu cluster_RA Reductive Amination (Alternative) Start Target: this compound FM_Start (S)-2-aminopropan-1-ol Start->FM_Start RA_Start Chiral Amino Acid Start->RA_Start FM_Steps Multi-step sequence (Nosylation, Mesylation, Substitution, Cyclization, Deprotection, Boc Protection) FM_Start->FM_Steps FM_Yield Yield: 45.2% FM_Steps->FM_Yield FM_ee ee: >99% FM_Steps->FM_ee RA_Steps Fewer steps (Oxidation, Reductive Amination, Deprotection, Boc Protection) RA_Start->RA_Steps RA_Yield Yield: Potentially Higher RA_Steps->RA_Yield RA_ee ee: Control Required RA_Steps->RA_ee

Comparison of Synthetic Approaches

Conclusion

The intramolecular Fukuyama-Mitsunobu cyclization represents a robust and well-validated method for the synthesis of this compound, delivering high enantiomeric purity and a respectable overall yield. While alternative approaches such as reductive amination are conceptually attractive due to their potential for higher convergency, further experimental validation is required to ascertain their efficiency and stereochemical control for this specific target molecule. The choice of synthetic route will ultimately depend on factors such as scale, cost of starting materials, and the specific requirements of the research or development program.

References

Confirming the Structure of Boc-3-methyl-1,4-diazepane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitive structural confirmation of synthetic intermediates is a critical step in the chemical synthesis workflow. This guide provides a comparative analysis of the spectroscopic data for tert-butyl (S)-3-methyl-1,4-diazepane-1-carboxylate (Boc-3-methyl-1,4-diazepane) and a key structural analog, tert-butyl 1,4-diazepane-1-carboxylate (Boc-1,4-diazepane), to aid in this verification process.

This document outlines the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for these compounds. Due to the limited availability of publicly accessible, complete experimental data for Boc-3-methyl-1,4-diazepane, this guide combines reported experimental data with predicted values to provide a comprehensive reference. A comparison with the well-characterized, parent compound Boc-1,4-diazepane highlights the key spectral differences arising from the introduction of the C3-methyl group.

Spectroscopic Data Comparison

The primary spectroscopic differences between Boc-3-methyl-1,4-diazepane and its unsubstituted counterpart are evident in the NMR spectra. The addition of a methyl group at the C3 position introduces a new doublet in the ¹H NMR spectrum and a corresponding signal in the upfield region of the ¹³C NMR spectrum. Furthermore, this substitution removes the plane of symmetry present in Boc-1,4-diazepane, leading to more complex splitting patterns and a greater number of unique signals for the diazepane ring protons and carbons.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data Comparison

CompoundProtonChemical Shift (δ ppm) & Multiplicity
Boc-3-methyl-1,4-diazepane Methyl (CH₃) at C30.94 (d, J=6.3 Hz, 3H)[1]
(S)-enantiomer, in DMSO-d₆ at 100°CBoc ((CH₃)₃C)1.40 (s, 9H)[1]
Diazepane Ring Protons1.53-1.78 (m, 2H), 2.42-2.79 (m, 3H), 2.97 (m, 1H), 3.17 (m, 1H), 3.54 (m, 1H), 3.60 (m, 1H)[1]
Boc-1,4-diazepane Boc ((CH₃)₃C)~1.45 (s, 9H)
(Predicted, in CDCl₃)Diazepane Ring Protons~1.85 (quint, 2H), ~2.75 (t, 2H), ~2.90 (t, 2H), ~3.45 (t, 2H)

Table 2: ¹³C NMR Data Comparison

CompoundCarbonChemical Shift (δ ppm)
Boc-3-methyl-1,4-diazepane Methyl (CH₃) at C3~15-20
(Predicted)Boc ((CH₃)₃C)~28.5
Diazepane Ring Carbons~35, 45, 48, 50, 55
Boc (C(CH₃)₃)~79-80
Boc (C=O)~155
Boc-1,4-diazepane Boc ((CH₃)₃C)28.5
(Experimental)Diazepane Ring Carbons28.0, 46.5, 48.0, 50.5
Boc (C(CH₃)₃)79.5
Boc (C=O)155.0
Mass Spectrometry (MS) Data

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. For both molecules, Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ as the base peak.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
Boc-3-methyl-1,4-diazepane C₁₁H₂₂N₂O₂214.31215.17
Boc-1,4-diazepane C₁₀H₂₀N₂O₂200.28201.16

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum on the same instrument, typically operating at 100 MHz or 125 MHz. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the protonated molecule [M+H]⁺.

Visualization of Workflow and Structures

To further clarify the process and the molecular distinctions, the following diagrams are provided.

G cluster_workflow Structure Confirmation Workflow synthesis Synthesize Compound (Boc-3-methyl-1,4-diazepane) purification Purify Compound (e.g., Column Chromatography) synthesis->purification nmr_acq Acquire NMR Spectra (¹H, ¹³C) purification->nmr_acq ms_acq Acquire Mass Spectrum (ESI-MS) purification->ms_acq data_analysis Analyze Spectroscopic Data nmr_acq->data_analysis ms_acq->data_analysis comparison Compare with Expected Data & Analogs data_analysis->comparison confirmation Structure Confirmed comparison->confirmation Data Match revisit Re-evaluate Synthesis/ Purification comparison->revisit Discrepancy

Caption: Workflow for the spectroscopic confirmation of a synthesized chemical compound.

G cluster_target Boc-3-methyl-1,4-diazepane cluster_alternative Boc-1,4-diazepane Target Structure: C₁₁H₂₂N₂O₂ MW: 214.31 Alternative Structure: C₁₀H₂₀N₂O₂ MW: 200.28

Caption: Comparison of Boc-3-methyl-1,4-diazepane and its structural analog.

References

A Comparative Guide to the Synthesis of K-115 (Ripasudil) from Different Intermediates: Impact on Purity and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for K-115 (Ripasudil), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used in the treatment of glaucoma and ocular hypertension. The choice of synthetic pathway and the intermediates involved can significantly influence the purity, impurity profile, and ultimately the biological activity and safety of the final active pharmaceutical ingredient (API). This document outlines key synthetic strategies, details relevant experimental protocols, and presents data to inform decisions in the research, development, and manufacturing of K-115.

Introduction to K-115 (Ripasudil)

Ripasudil (K-115) is a highly selective inhibitor of ROCK1 and ROCK2.[1] Its mechanism of action involves the relaxation of the trabecular meshwork, leading to an increase in the conventional outflow of aqueous humor and a subsequent reduction in intraocular pressure.[1] The chemical structure of Ripasudil is (S)-4-fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline. The specific stereochemistry at the 2-position of the 1,4-diazepane ring is crucial for its potent pharmacological activity.[1]

Key Synthetic Intermediates and Routes

The synthesis of Ripasudil primarily involves the coupling of two key intermediates: a substituted isoquinoline moiety and a chiral diazepane moiety. Different approaches to the synthesis of these intermediates and their subsequent coupling can introduce variations in the final product.

Two main synthetic strategies are prevalent:

  • Route A: Late-Stage Coupling of Key Intermediates. This is a convergent approach where the two main fragments, 4-fluoroisoquinoline-5-sulfonyl chloride and (S)-2-methyl-1,4-diazepane (often protected), are synthesized separately and then coupled in a late-stage step.

  • Route B: Stepwise Functionalization of Isoquinoline. This is a more linear approach where the diazepane ring is constructed directly onto the isoquinoline scaffold.

Core Intermediates

The critical starting materials and intermediates that define the synthetic pathway include:

  • 4-Fluoroisoquinoline: The foundational scaffold for the isoquinoline portion of Ripasudil.

  • 4-Fluoroisoquinoline-5-sulfonyl chloride (2): The activated intermediate for coupling with the diazepane moiety.

  • (S)-2-Methyl-1,4-diazepane (4): The chiral amine component crucial for the drug's activity. This is often used in a protected form, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (3).

Comparison of Synthetic Routes and Potential Impact on Activity

The choice of synthetic route has a direct bearing on the impurity profile of the final K-115 product. Process-related impurities can arise from side reactions, incomplete reactions, or the carry-over of starting materials and reagents. These impurities can potentially have their own pharmacological or toxicological effects, thereby impacting the overall activity and safety of the drug.

While direct comparative studies on the biological activity of K-115 synthesized from different intermediates are not extensively published, the control of impurities is a critical factor mandated by regulatory agencies to ensure consistent efficacy and safety.[2] The presence of different impurity profiles necessitates a thorough evaluation of the final product.

Table 1: Comparison of Synthetic Routes for K-115

FeatureRoute A: Late-Stage CouplingRoute B: Stepwise Functionalization
Key Intermediates 4-Fluoroisoquinoline-5-sulfonyl chloride (2) this compound (3) 4-Fluoroisoquinoline
Advantages Convergent, allowing for independent optimization of the synthesis of each fragment. Generally leads to higher overall yields and easier purification of the final product.[3]Fewer discrete coupling steps.
Potential Impurities Unreacted intermediates (2) and (3) .Side-products from the coupling reaction.Diastereomeric impurities if the chirality of (3) is not well-controlled.Positional isomers of sulfonyl chloride.By-products from the multi-step construction of the diazepane ring on the isoquinoline core.
Impact on Activity A well-controlled process can deliver high-purity K-115 with a consistent biological activity profile. The primary concern is the removal of unreacted starting materials and coupling reagents.May lead to a more complex impurity profile that is harder to control, potentially impacting the reproducibility of the biological activity.

Table 2: Known Process-Related Impurities in Ripasudil Synthesis

ImpurityChemical NamePotential Origin
Impurity 1 4-fluoro-5-{[(3R)-3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}isoquinolineArises from the use of the R-enantiomer of the chiral intermediate.[4]
Impurity 2 4-fluoro-N,N-dimethylisoquinoline-5-sulfonamideA side-product from the reaction of the sulfonyl chloride with dimethylamine, which may be present as an impurity or a degradation product of the solvent.[4]
Positional Isomer 4-Fluoroisoquinoline-8-sulfonyl chlorideA common impurity formed during the chlorosulfonylation of 4-fluoroisoquinoline.[5]

The presence of diastereomeric impurities (e.g., the R-enantiomer) is of particular concern as it could potentially antagonize the therapeutic effect of the desired S-enantiomer or exhibit off-target activities.

Experimental Protocols

Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride (Intermediate 2)

This protocol describes a regioselective chlorosulfonylation of 4-fluoroisoquinoline.

Materials:

  • 4-Fluoroisoquinoline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 4-fluoroisoquinoline in the inert solvent and cool the mixture to 0-5 °C.

  • Slowly add chlorosulfonic acid to the solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Add thionyl chloride to the reaction mixture and heat to reflux for 2-3 hours.

  • Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoroisoquinoline-5-sulfonyl chloride.

  • Purify the product by crystallization or chromatography.

Synthesis of this compound (Intermediate 3)

The asymmetric synthesis of this chiral intermediate is a key step.

Materials:

  • (S)-1,2-diaminopropane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • A suitable di-electrophile for ring formation (e.g., a protected dihaloalkane)

  • Base (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Protect one of the amino groups of (S)-1,2-diaminopropane with a suitable protecting group (e.g., Boc).

  • React the mono-protected diamine with a suitable di-electrophile in the presence of a base to form the seven-membered diazepane ring.

  • Deprotect the second amino group.

  • Protect the newly freed amino group with a Boc group to yield the target intermediate.

  • Purify the product by column chromatography.

Synthesis of Ripasudil (K-115) via Late-Stage Coupling (Route A)

Materials:

  • 4-Fluoroisoquinoline-5-sulfonyl chloride (2)

  • This compound (3)

  • Triethylamine

  • Dichloromethane

  • Hydrochloric acid (for deprotection and salt formation)

Procedure:

  • Dissolve intermediates (2) and (3) in dichloromethane.

  • Add triethylamine to the solution and stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent and treat with hydrochloric acid to remove the Boc protecting group and form the hydrochloride salt.

  • Isolate the Ripasudil hydrochloride by filtration or crystallization.

  • Further purify the product by recrystallization to obtain high-purity K-115.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the quantitative analysis of Ripasudil and its impurities.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Column Temperature: 25-30 °C

Procedure:

  • Prepare standard solutions of Ripasudil and any available impurity reference standards.

  • Prepare the sample solution of the synthesized K-115.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the impurities by comparing the retention times and peak areas with those of the reference standards.

Visualizations

Signaling Pathway of K-115

K115_Signaling_Pathway cluster_downstream Pathophysiology of Glaucoma cluster_therapeutic Therapeutic Effect of K-115 RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylates Cell_Contraction Trabecular Meshwork Cell Contraction ROCK->Cell_Contraction K115 K-115 (Ripasudil) K115->ROCK Aqueous_Outflow Increased Aqueous Humor Outflow Actin Actin Stress Fibers MLC_P->Actin Actin->Cell_Contraction Outflow_Resistance Aqueous Outflow Resistance Cell_Contraction->Outflow_Resistance IOP Increased Intraocular Pressure (IOP) Outflow_Resistance->IOP IOP_Reduction Reduced Intraocular Pressure

Caption: K-115 inhibits ROCK, preventing cell contraction and reducing IOP.

Experimental Workflow for Synthesis and Analysis of K-115

K115_Synthesis_Workflow cluster_synthesis Synthesis of Intermediates cluster_analysis Quality Control and Analysis Intermediate_A Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B Asymmetric Synthesis of (S)-2-Methyl-1,4-diazepane Intermediate_B->Coupling Crude_K115 Crude K-115 Coupling->Crude_K115 Purification Purification (Crystallization) Crude_K115->Purification Pure_K115 Pure K-115 Purification->Pure_K115 HPLC HPLC Purity Analysis Pure_K115->HPLC Structure_ID Structural Characterization (NMR, MS) Pure_K115->Structure_ID Activity_Assay Biological Activity Assay (ROCK Inhibition) Pure_K115->Activity_Assay Final_Product Final K-115 Product HPLC->Final_Product Structure_ID->Final_Product Activity_Assay->Final_Product

Caption: Workflow for K-115 synthesis, purification, and analysis.

Conclusion

The synthesis of K-115 (Ripasudil) is a multi-step process where the choice of intermediates and synthetic route significantly impacts the purity and impurity profile of the final product. A convergent, late-stage coupling approach generally offers better control over the final product's quality. Rigorous analytical testing, particularly HPLC, is mandatory to ensure the purity of K-115 and to minimize the presence of process-related impurities that could affect its biological activity and safety. For researchers and developers, a thorough understanding of the synthetic pathway is paramount to producing high-quality K-115 for pre-clinical and clinical applications.

References

Enantioselective Synthesis of 3-Methyl-1,4-diazepane: A Comparative Guide to Chiral Pool and Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral heterocycles is a cornerstone of modern medicinal chemistry. 3-Methyl-1,4-diazepane, a key structural motif in various pharmacologically active compounds, presents a significant synthetic challenge in obtaining enantiomerically pure forms. This guide provides a detailed comparison of two prominent enantioselective strategies for its synthesis: a chiral pool approach utilizing a Fukuyama-Mitsunobu cyclization and a biocatalytic method employing imine reductases.

This comparative analysis aims to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as starting material availability, scalability, and desired stereochemical outcome. We present a comprehensive overview of the experimental protocols, quantitative data, and the underlying synthetic logic for each methodology.

At a Glance: Comparison of Synthetic Routes

ParameterChiral Pool Synthesis via Fukuyama-Mitsunobu CyclizationBiocatalytic Asymmetric Reductive Amination
Chiral Source (S)- or (R)-2-Aminopropan-1-olEnzyme (Imine Reductase)
Key Transformation Intramolecular Fukuyama-Mitsunobu CyclizationIntramolecular Asymmetric Reductive Amination
Overall Yield ~45% (from (S)-(+)-2-amino-1-propanol)Not explicitly stated for the entire sequence
Enantiomeric Excess (ee) >99% ee93% to >99% ee
Key Reagents 2-Nitrobenzenesulfonyl chloride, Di-tert-butyl dicarbonate, Triphenylphosphine, Diisopropyl azodicarboxylate, ThiophenolImine Reductase (IRED), Cofactors (e.g., NADPH), Glucose/Glucose Dehydrogenase for cofactor regeneration
Advantages High enantiopurity, well-established methodology, scalable.High enantioselectivity, mild reaction conditions, environmentally benign.
Disadvantages Multi-step process, use of potentially hazardous reagents (e.g., DIAD), purification challenges.Requires specific enzyme and expertise in biocatalysis, potential for substrate inhibition.

Synthetic Strategies and Workflows

The enantioselective synthesis of 3-methyl-1,4-diazepane can be approached from different strategic standpoints. The chiral pool method leverages a readily available, inexpensive chiral starting material, carrying the stereocenter through a series of transformations. In contrast, the biocatalytic approach creates the chiral center in a key asymmetric transformation using a highly selective enzyme.

G cluster_0 Chiral Pool Synthesis cluster_1 Biocatalytic Synthesis A Chiral Starting Material ((S)-2-Aminopropan-1-ol) B Protection Steps (Nosylation & Boc Protection) A->B C Alkylation B->C D Intramolecular Fukuyama-Mitsunobu Cyclization C->D E Deprotection D->E F (S)-3-Methyl-1,4-diazepane E->F G Prochiral Amino Ketone H Biocatalytic Intramolecular Reductive Amination (IRED) G->H I Enantiopure 3-Methyl-1,4-diazepane derivative H->I

Figure 1. High-level comparison of the chiral pool and biocatalytic synthetic workflows for enantioselective 3-methyl-1,4-diazepane synthesis.

Experimental Protocols

Chiral Pool Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

This multi-step synthesis commences with the commercially available and enantiopure (S)-(+)-2-amino-1-propanol. The overall yield for this process is approximately 45.2%.[1]

Step 1: Synthesis of (S)-tert-butyl 3-hydroxypropyl-2-(2-nitrophenylsulfonylamide)propylcarbamate

  • Procedure: (S)-(+)-2-amino-1-propanol is reacted with 2-nitrobenzenesulfonyl chloride, followed by protection of the resulting secondary amine with di-tert-butyl dicarbonate and subsequent alkylation of the sulfonamide with 3-bromopropanol.

  • Yield: While the yield for each individual reaction in this step is not provided in the source, the product is obtained in sufficient quantity for the subsequent steps.

Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Procedure: To a solution of (S)-tert-butyl 3-hydroxypropyl-2-(2-nitrophenylsulfonylamide)propylcarbamate (7.00 kg, 16.8 mol) and triphenylphosphine (4.90 kg, 18.7 mol) in tetrahydrofuran (60 L), diisopropyl azodicarboxylate (4.60 kg, 22.7 mol) is gradually added at an internal temperature of 5°C or below over 2 hours under a nitrogen atmosphere. The resulting mixture is stirred.

  • Yield: 94.7% (product obtained as a yellow oil).[1]

Step 3: Deprotection of the Nosyl Group

  • Procedure: To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is added potassium carbonate (1.79 kg, 13.0 mol). Thiophenol (2.15 kg, 19.5 mol) is then gradually added at an internal temperature of 20°C or below over 6 hours, followed by stirring at 20°C for 18 hours.

  • Yield: 74.5% (product obtained as a yellow solid after precipitation with petroleum ether).[1]

Final Product: this compound is obtained with a chemical purity of 97.5% as determined by gas chromatography. The optical purity was determined to be 99.9% ee after derivatization with nosyl chloride.[1]

Biocatalytic Asymmetric Reductive Amination

This approach utilizes an imine reductase (IRED) to catalyze the enantioselective intramolecular reductive amination of a prochiral amino ketone precursor. This method offers a potentially more direct route to the chiral diazepane core.

General Procedure for IRED-catalyzed Reductive Amination:

  • Substrate: A suitable N-protected amino ketone precursor to the desired 3-methyl-1,4-diazepane.

  • Biocatalyst: A whole-cell catalyst expressing a suitable (R)- or (S)-selective imine reductase. Several enantiocomplementary IREDs have been identified for the synthesis of substituted 1,4-diazepanes.[2] For instance, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been successfully employed.[2]

  • Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is required to recycle the NADPH consumed during the reduction.

  • Enantioselectivity: Excellent enantiomeric excesses, ranging from 93% to >99%, have been reported for the synthesis of various substituted 1,4-diazepanes using this method.[2] The catalytic efficiency of these enzymes can be significantly improved through protein engineering. For example, a double mutant of IR1 (Y194F/D232H) exhibited a 61-fold increase in catalytic efficiency.[2]

Note: While the general methodology is well-established, the specific experimental details for the synthesis of 3-methyl-1,4-diazepane itself via this biocatalytic route were not available in the reviewed literature. Researchers would need to adapt the general procedure to this specific substrate.

Conclusion

Both the chiral pool synthesis via Fukuyama-Mitsunobu cyclization and the biocatalytic asymmetric reductive amination present viable and effective strategies for the enantioselective synthesis of 3-methyl-1,4-diazepane. The choice between these methods will depend on the specific needs and resources of the research team.

The chiral pool approach is a robust and scalable method that delivers high enantiopurity, making it suitable for large-scale production. However, it involves a multi-step sequence and the use of reagents that may require careful handling and purification.

The biocatalytic route offers a more elegant and environmentally friendly alternative, with the potential for high enantioselectivity under mild conditions. This approach is particularly attractive for its potential to reduce the number of synthetic steps. However, it requires access to the specific enzyme and the expertise to perform biocatalytic transformations. The field of enzyme engineering is rapidly advancing, which will likely lead to the availability of more robust and efficient imine reductases for the synthesis of a wide range of chiral amines, including 3-methyl-1,4-diazepane.

References

Safety Operating Guide

Proper Disposal of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste guidelines.

Chemical and Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary route of disposal is through an approved waste disposal plant.[1] Below is a summary of its key hazard classifications.

Hazard ClassificationDescriptionPrecautionary Statement
Flammable Liquid Highly flammable liquid and vapor (H225).[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[1]
Skin Irritation Causes skin irritation (H315).[1]Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or other protective clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

3.1. Waste Collection and Segregation

  • Designate a Waste Container: Select a clean, compatible, and properly sealed container for collecting the waste.[2][3] The original container, if in good condition, is often a suitable choice. For liquid waste, ensure the container is leak-proof and has a secure screw cap.[4]

  • Segregate Waste: Do not mix this compound waste with incompatible materials.[2][4] It should be collected as a non-halogenated organic solvent waste unless mixed with other substances.

3.2. Labeling the Waste Container

Properly labeling hazardous waste containers is a critical step for safety and regulatory compliance. The label must be clearly visible and legible.[5][6]

  • Affix a Hazardous Waste Label: As soon as the waste is first added to the container, attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[1][7]

  • Complete the Label Information: The label must include the following details:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • The concentration or percentage of each chemical constituent if it is a mixture.[5]

    • The date when waste was first added to the container (accumulation start date).[6]

    • The specific hazard(s) associated with the waste (e.g., "Flammable," "Irritant").[5]

    • The name and contact information of the principal investigator or laboratory supervisor.[7]

3.3. Storing the Waste Container

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills or leaks from spreading.[1]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[1][2][8] Do not leave a funnel in the container.

  • Segregation in Storage: Store the container away from incompatible chemicals, such as strong oxidizing agents.[4]

3.4. Arranging for Waste Disposal

  • Monitor Fill Level: Do not overfill the waste container. A general guideline is to fill it to no more than 90% capacity.

  • Schedule a Pickup: Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a hazardous waste pickup.[8] Follow their specific procedures for requesting a pickup.

  • Documentation: Retain any documentation provided by the EHS department or the waste disposal vendor as a record of proper disposal.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[1]

  • Deface Label: Completely remove or deface the original chemical label on the container.[1]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin, depending on the material).[1] Consult your institution's guidelines for specific instructions.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill. Avoid creating dust if the material is a solid.

  • Collect Spill Debris: Collect the absorbent material and any contaminated items in a sealed container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water and seek medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Waste Generation (this compound) is_pure_or_solution Pure compound or in solution? start->is_pure_or_solution is_empty_container Empty Container? is_pure_or_solution->is_empty_container No collect_liquid_waste Collect in a designated, compatible, and sealed hazardous waste container. is_pure_or_solution->collect_liquid_waste Yes is_spill_debris Spill Debris? is_empty_container->is_spill_debris No triple_rinse Triple rinse with a suitable solvent. is_empty_container->triple_rinse Yes collect_solid_waste Collect in a designated, compatible, and sealed hazardous waste container. is_spill_debris->collect_solid_waste Yes label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards (Flammable, Irritant) - Accumulation Start Date - PI/Lab Information collect_liquid_waste->label_waste collect_solid_waste->label_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste request_pickup Contact EHS to schedule a hazardous waste pickup. store_waste->request_pickup end_disposal Disposal Complete request_pickup->end_disposal collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Completely deface the original label. triple_rinse->deface_label collect_rinsate->collect_liquid_waste dispose_container Dispose of container as non-hazardous solid waste. deface_label->dispose_container dispose_container->end_disposal

References

Comprehensive Safety and Handling Guide for (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS No. 194032-32-1). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid compound that presents several health hazards. All personnel must use appropriate personal protective equipment (PPE) to minimize exposure.

Hazard Summary:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles that meet EN 166 standards are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn at all times. For procedures with a higher risk of contamination, consider a chemically resistant apron.

  • Respiratory Protection: If working with the solid material in a way that may generate dust, or if working outside of a certified chemical fume hood, a NIOSH-approved N95 (or better) particulate respirator is required.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound.

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is available and in good condition. Designate a specific area for handling the compound and cover the work surface with an absorbent, disposable bench liner.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates airborne dust.

    • Close the container tightly immediately after use.

  • Post-Handling:

    • After handling, decontaminate all surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

2.3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench liners, and pipette tips, must be disposed of as hazardous waste. Place these items in a designated, sealed waste container.

  • Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

SafeHandlingWorkflow start Start: Prepare for Handling prep_area 1. Prepare Work Area (Fume Hood, Bench Liner) start->prep_area end_op End: Complete Handling don_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe handle_chem 3. Handle Chemical (Weigh, Transfer) don_ppe->handle_chem decontaminate 4. Decontaminate Work Area & Equipment handle_chem->decontaminate doff_ppe 5. Doff PPE decontaminate->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->end_op

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow start_disp Start: Waste Generation collect_solid 1. Collect Unused/Waste Chemical in Labeled Container start_disp->collect_solid collect_contam 2. Collect Contaminated Materials (Gloves, Liners) in Separate Labeled Container start_disp->collect_contam end_disp End: Await EHS Pickup seal_containers 3. Securely Seal All Waste Containers collect_solid->seal_containers collect_contam->seal_containers store_waste 4. Store in Designated Hazardous Waste Area seal_containers->store_waste request_pickup 5. Request Waste Pickup from EHS store_waste->request_pickup request_pickup->end_disp

Caption: Disposal workflow for this compound and associated waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.